Product packaging for 2-Acetyl-5-methylfuran(Cat. No.:CAS No. 1193-79-9)

2-Acetyl-5-methylfuran

Numéro de catalogue: B071968
Numéro CAS: 1193-79-9
Poids moléculaire: 124.14 g/mol
Clé InChI: KEFJLCGVTHRGAH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylfuran is a significant heterocyclic compound prized in research for its potent, nutty, and roasted coffee-like aroma, characteristic of many Maillard reaction products. Its primary research value lies in the fields of flavor and fragrance chemistry, where it serves as a key reference standard and a building block for synthesizing more complex aroma compounds. Researchers utilize it to study structure-odor relationships, to authenticate and quantify its presence in food matrices, and to develop novel flavor formulations for food science applications. Beyond organoleptic studies, this compound is a valuable intermediate in organic synthesis, particularly in the construction of furan-based derivatives with potential applications in material science and pharmaceutical research. Its mechanism of action in flavor perception involves binding to specific olfactory receptors, eliciting a strong sensory response at low thresholds. This product is provided for laboratory research purposes to facilitate advancements in these scientific areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B071968 2-Acetyl-5-methylfuran CAS No. 1193-79-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(5-methylfuran-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJLCGVTHRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152409
Record name 5-Methyl-2-furylmethylketone
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Molecular Weight

124.14 g/mol
Source PubChem
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Physical Description

Clear to almost yellow orange liquid; Strong, nutty, hay-coumarin odor
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 101.00 °C. @ 25.00 mm Hg
Record name 2-Acetyl-5-methylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; Soluble in corn oil, Soluble (in ethanol)
Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.074
Record name 2-Acetyl-5-methylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1193-79-9
Record name 2-Acetyl-5-methylfuran
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Record name 5-Methyl-2-furylmethylketone
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Record name 1193-79-9
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Record name 5-Methyl-2-furylmethylketone
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Record name 1-(5-methyl-2-furyl)ethan-1-one
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Record name 2-ACETYL-5-METHYLFURAN
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Record name 2-Acetyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-5-methylfuran: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran (CAS No: 1193-79-9) is a heterocyclic organic compound recognized for its characteristic nutty, sweet, and hay-like aroma.[1][2] This furan (B31954) derivative is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and characterization, and a discussion of its applications. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is a furan ring substituted with an acetyl group at the second position and a methyl group at the fifth position.[1] Its structure has been elucidated and confirmed through various spectroscopic methods.

IdentifierValue
IUPAC Name 1-(5-methylfuran-2-yl)ethanone[1]
CAS Number 1193-79-9
Molecular Formula C₇H₈O₂[3]
Molecular Weight 124.14 g/mol [3]
SMILES CC1=CC=C(O1)C(=O)C[1]
InChI InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3[1]
InChIKey KEFJLCGVTHRGAH-UHFFFAOYSA-N[1]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, application, and in the design of synthetic routes.

PropertyValue
Appearance Clear to yellow-orange liquid[1]
Odor Strong, nutty, hay-coumarin like[1][4]
Boiling Point 100-101 °C at 25 mmHg[1]
Density 1.066 g/mL at 25 °C[1]
Refractive Index 1.511-1.517 at 20 °C[1]
Flash Point 80 °C (176 °F) - closed cup[3]
Solubility Slightly soluble in water; soluble in alcohol[1]
Vapor Density >1 (vs air)

Spectroscopic Data

The structural identity of this compound is confirmed by a range of spectroscopic techniques. Below is a summary of characteristic spectral data.

Spectroscopic DataDescription
¹H NMR (Proton NMR) In CDCl₃, characteristic signals are observed for the methyl protons of the acetyl group, the methyl protons on the furan ring, and the two protons of the furan ring.[1]
¹³C NMR (Carbon NMR) The spectrum displays distinct peaks corresponding to the carbonyl carbon, the carbons of the furan ring, and the two methyl carbons.[2]
IR (Infrared) Spectroscopy The IR spectrum shows a strong absorption band for the C=O stretching of the ketone group, along with characteristic peaks for the furan ring vibrations.[1]
MS (Mass Spectrometry) The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640).

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction & Workup cluster_product Product 2-Methylfuran 2-Methylfuran Mixing Mixing and Cooling to 0 °C 2-Methylfuran->Mixing Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing Zinc Chloride Zinc Chloride Catalyst_Addition Catalyst Addition Zinc Chloride->Catalyst_Addition Mixing->Catalyst_Addition Reaction Reaction at 45 °C Catalyst_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product This compound Purification->Product

Synthesis Workflow Diagram
Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established literature procedures for the acylation of 2-methylfuran.[1]

Materials:

  • 2-Methylfuran (0.5 moles)

  • Acetic anhydride (1 mole)

  • Zinc chloride (ZnCl₂) (0.015 moles), anhydrous

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Distillation apparatus

Procedure:

  • A mixture of acetic anhydride (1 mole) and 2-methylfuran (0.5 moles) is placed in a round-bottom flask and cooled to 0 °C in an ice bath with continuous stirring.[1]

  • Anhydrous zinc chloride (0.015 moles) is added portion-wise to the cooled mixture under vigorous stirring.[1]

  • After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and then heated to and maintained at 45 °C for 2.5 hours.[1]

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure (78-82 °C at 14 mbar) to yield pure this compound.[1]

Spectroscopic Characterization Workflow

The following diagram outlines the typical workflow for the spectroscopic characterization of the synthesized this compound.

G Spectroscopic Characterization Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (e.g., GC-MS) Start->MS Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Characterization Workflow

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from heat and open flames.

Applications

Due to its pleasant aroma, this compound is extensively used as a flavoring agent in a variety of food products, including baked goods, beverages, and confectionery.[2] It is also utilized as a fragrance component in perfumes and other scented products. In the realm of organic chemistry, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Conclusion

This compound is a furan derivative of significant industrial importance. This guide has provided a detailed overview of its chemical and physical properties, structural information, and a practical protocol for its synthesis via Friedel-Crafts acylation. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic data of 2-Acetyl-5-methylfuran (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 2-Acetyl-5-methylfuran

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 1193-79-9), a key furan (B31954) derivative. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow visualization for clarity.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1Doublet1HH3 (furan ring)
~6.1Doublet1HH4 (furan ring)
~2.4Singlet3H-COCH₃ (acetyl group)
~2.3Singlet3H-CH₃ (methyl group)

¹³C NMR (Carbon-13) NMR Data

Low-temperature ¹³C NMR spectra have been used to study the conformational isomers of this compound.[] The following are typical chemical shifts:

Chemical Shift (δ) ppmAssignment
~186C=O (acetyl carbonyl)
~158C5 (furan ring)
~151C2 (furan ring)
~118C3 (furan ring)
~109C4 (furan ring)
~25-COCH₃ (acetyl methyl)
~13-CH₃ (methyl group)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below was obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (furan ring)
~2925WeakC-H stretch (methyl groups)
~1670StrongC=O stretch (acetyl carbonyl)
~1570MediumC=C stretch (furan ring)
~1450MediumC-H bend (methyl groups)
~1020StrongC-O-C stretch (furan ring)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data corresponds to electron ionization (EI) mass spectrometry.[4][5]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
124100[M]⁺ (Molecular Ion)
10980[M - CH₃]⁺
8120[M - COCH₃]⁺
4395[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker Avance series, operating at a field strength of 300 MHz or higher for protons.[2]

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition for ¹H NMR :

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR :

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).[2]

  • Sample Preparation : A small drop of liquid this compound is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is applied to the crystal, and the sample spectrum is recorded.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

  • Data Processing : The final absorbance spectrum is generated by taking the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Data Acquisition (GC-MS) :

    • A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., HP-5). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.[6]

    • The separated components elute from the GC column and enter the mass spectrometer's ion source.

    • Ionization : Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

    • Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Processing : The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Results Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Absorbance Calculation Acq_IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis Acq_MS->Proc_MS Res_NMR NMR Spectrum (δ, J, Integration) Proc_NMR->Res_NMR Res_IR IR Spectrum (Wavenumber, Intensity) Proc_IR->Res_IR Res_MS Mass Spectrum (m/z, Relative Intensity) Proc_MS->Res_MS

General workflow for spectroscopic analysis.

References

The Natural Occurrence of 2-Acetyl-5-methylfuran in Food: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylfuran is a heterocyclic organic compound that contributes to the characteristic aroma and flavor of a variety of thermally processed foods.[1] With its nutty, earthy, and slightly sweet aroma, it is a significant component of the flavor profile of roasted, baked, and cooked products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its formation pathways, and detailed methodologies for its analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the study of Maillard reaction products and their implications.

Quantitative Occurrence of this compound in Food

The concentration of this compound can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present. The following table summarizes the quantitative data available in the scientific literature for the occurrence of this compound in various food products.

Food ProductConcentration RangeAnalytical MethodReference
Roasted Coffee Beans (Brazilian)0.05 ± 0.01 % (relative peak area)SPME/GC-MS[2]
Roasted Coffee Beans (Ethiopian)0.06 ± 0.01 % (relative peak area)SPME/GC-MS[2]
Brewed CoffeeNot Detected - 99.05 µg/LHS-SPME-GC-MS[3]
Instant Coffee49.93 ± 0.77 to 2155.47 ± 42.39 ng/gHS-SPME-GC-MS[4]
Baked Goods (general)Not specified in absolute terms-[1]
Cocoa ProductsNot specified in absolute terms-[1]

Formation Pathway of this compound

This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1] The key precursors are typically an amino acid, such as glycine, and a reducing sugar, like glucose.

The proposed pathway involves several key steps:

  • Condensation: The initial step is the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base.

  • Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound (in the case of an aldose) or a Heyns compound (in the case of a ketose).

  • Enolization and Dehydration: The Amadori/Heyns compound undergoes enolization and subsequent dehydration reactions, leading to the formation of various intermediates, including dicarbonyl compounds.

  • Strecker Degradation: The dicarbonyl intermediates can react with other amino acids in a process called Strecker degradation, which produces Strecker aldehydes and α-aminoketones.

  • Cyclization and Aromatization: Further reactions, including cyclization and aromatization of sugar fragments and intermediates, lead to the formation of the furan (B31954) ring.

  • Side-Chain Formation: The acetyl and methyl side chains are incorporated from the initial sugar and amino acid precursors. For instance, the acetyl group can originate from the C1-C2 fragment of the sugar, while the methyl group can be derived from the amino acid or another sugar fragment.

A simplified representation of this pathway is illustrated in the following diagram:

Maillard_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Schiff_Base Amadori_Compound Amadori Compound Schiff_Base->Amadori_Compound Rearrangement Dicarbonyls Dicarbonyl Intermediates Amadori_Compound->Dicarbonyls Dehydration/ Fragmentation Strecker_Aldehydes Strecker Aldehydes Dicarbonyls->Strecker_Aldehydes + Amino Acid (Strecker Degradation) Furan_Precursors Furan Precursors Dicarbonyls->Furan_Precursors Cyclization AMF This compound Furan_Precursors->AMF Aromatization & Side-chain formation Experimental_Workflow Sample_Collection Sample Collection (Coffee, Baked Goods, etc.) Sample_Preparation Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS_Analysis Data_Analysis Data Analysis (Quantification, Identification) GC_MS_Analysis->Data_Analysis Results Results Data_Analysis->Results

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-acetyl-5-methylfuran, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details established chemical synthesis routes, explores potential biocatalytic approaches, and presents quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development efforts.

Introduction

This compound, also known as 1-(5-methylfuran-2-yl)ethanone, is a furan (B31954) derivative characterized by an acetyl group at the 2-position and a methyl group at the 5-position. Its chemical structure makes it a versatile building block for the synthesis of more complex molecules. The primary route for its synthesis is the Friedel-Crafts acylation of 2-methylfuran. This guide will delve into the specifics of this reaction under various catalytic conditions.

Chemical Synthesis Pathways: Friedel-Crafts Acylation

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the furan ring, predominantly at the 5-position due to the activating and directing effects of the methyl group. The general reaction is depicted below:

G cluster_products Products 2-Methylfuran 2-Methylfuran Catalyst Catalyst 2-Methylfuran->Catalyst Acetic Anhydride Acetic Anhydride Acetic Anhydride->Catalyst This compound This compound Catalyst->this compound Acetic Acid Acetic Acid Catalyst->Acetic Acid G Reactants Reactants (2-Methylfuran + Acetic Anhydride) Pump High-Pressure Pump Reactants->Pump Heater Pre-heater Pump->Heater Reactor Fixed-Bed Reactor (Zeolite Catalyst) Heater->Reactor Cooler Condenser Reactor->Cooler Collector Product Collection Cooler->Collector Analysis Analysis (GC/MS) Collector->Analysis G 2-Methylfuran 2-Methylfuran Enzyme Acyltransferase 2-Methylfuran->Enzyme Acyl Donor Acyl Donor (e.g., Acetyl-CoA) Acyl Donor->Enzyme Product This compound Enzyme->Product Byproduct Coenzyme A Enzyme->Byproduct

Molecular formula (C7H8O2) and weight of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Analysis, and Biological Significance of a Key Furan (B31954) Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran (C7H8O2) is a furan derivative with significant relevance in the flavor and fragrance industries. Beyond its sensory properties, its structural similarity to other furan compounds that exhibit toxicological and genotoxic effects necessitates a thorough understanding of its chemical and biological characteristics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic activation and potential genotoxicity. This document is intended to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Physicochemical Properties

This compound is a yellow-orange liquid with a distinct nutty and caramel-like aroma.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H8O2[2]
Molecular Weight 124.14 g/mol [2]
CAS Number 1193-79-9[3]
Boiling Point 100-101 °C at 25 mmHg[2]
Density 1.065-1.074 g/cm³[2]
Refractive Index 1.511-1.517[2]
Solubility Slightly soluble in water[2]

Synthesis of this compound

The most common laboratory synthesis of this compound is achieved through the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640), often using a Lewis acid catalyst such as zinc chloride or phosphoric acid.[4][5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established synthetic procedures.[4][5]

Materials:

  • 2-Methylfuran

  • Acetic anhydride

  • Zinc chloride (anhydrous) or 85% Phosphoric acid

  • Chloroform

  • 30% Sodium hydroxide (B78521) solution

  • Distilled water

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, add acetic anhydride and the catalyst (e.g., 1.2g of 85% phosphoric acid per 0.12 mol of acetic anhydride).[5]

  • Cool the mixture in an ice bath to 0-10 °C.

  • Slowly add 2-methylfuran dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 5 hours.[5]

  • Cool the reaction mixture to room temperature and add 200 mL of water. Stir for 30 minutes.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of chloroform.[5]

  • Combine the organic layers and wash with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5.[5]

  • Wash the organic layer with distilled water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

G Synthesis Workflow of this compound A Mix Acetic Anhydride and Catalyst B Cool to 0-10 °C A->B C Add 2-Methylfuran Dropwise B->C D Reaction at 50-70 °C C->D E Quench with Water D->E F Extract with Chloroform E->F G Wash with NaOH and Water F->G H Dry and Evaporate Solvent G->H I Vacuum Distillation H->I

Synthesis Workflow

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for structural elucidation.

Sample Preparation:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected chemical shifts (δ) in ppm: The spectrum will show characteristic peaks for the methyl protons, the furan ring protons, and the acetyl group protons.[6]

Data Acquisition (¹³C NMR):

  • Acquire the spectrum on the same instrument.

  • Expected chemical shifts (δ) in ppm: The spectrum will show distinct signals for each carbon atom in the molecule.[]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the compound and confirm its molecular weight.

Sample Preparation:

GC-MS Protocol (adapted from[8]):

  • GC Column: HP-5MS (or equivalent)

  • Injection Mode: Split

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak will correspond to the molecular ion and fragmentation pattern of this compound.[9][10]

Biological Significance and Potential Toxicity

This compound is used as a flavoring agent in food.[2] However, concerns about the safety of furan derivatives have been raised due to their potential for metabolic activation to reactive species that can cause toxicity and genotoxicity.[2]

Metabolic Activation Pathway

The toxicity of many furan compounds is linked to their metabolic activation by cytochrome P450 enzymes in the liver. For 2-methylfuran, a closely related compound, this activation leads to the formation of the reactive α,β-unsaturated dicarbonyl compound, 3-acetylacrolein (AcA).[11] This reactive metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and genotoxicity.[12]

G Metabolic Activation of 2-Methylfuran cluster_0 Phase I Metabolism cluster_1 Cellular Damage A 2-Methylfuran B Cytochrome P450 (e.g., CYP2E1) A->B Oxidation C 3-Acetylacrolein (AcA) (Reactive Metabolite) B->C D DNA Adducts C->D Covalent Binding E Protein Adducts C->E Covalent Binding F Genotoxicity D->F

Metabolic Activation Pathway
Genotoxicity Assessment

The potential of this compound to cause genetic damage can be evaluated using a battery of in vitro and in vivo genotoxicity assays. Protocols for related furan compounds are well-established.

Experimental Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis) (adapted from[13])

This assay detects DNA strand breaks in individual cells.

Materials:

  • Test cells (e.g., isolated splenocytes or hepatocytes)

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (high salt, EDTA, Triton X-100)

  • Alkaline electrophoresis buffer (NaOH, EDTA)

  • Neutralization buffer (Tris-HCl)

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

Procedure:

  • Expose the cells to various concentrations of this compound for a defined period.

  • Embed the cells in LMA on a microscope slide pre-coated with NMA.

  • Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Neutralize and stain the DNA.

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Experimental Protocol: In Vivo Micronucleus Assay (adapted from[14])

This assay detects chromosome damage in proliferating cells.

Materials:

  • Test animals (e.g., mice)

  • This compound formulation for oral gavage (e.g., in corn oil)

  • Mitogen (for ex vivo stimulation of splenocytes, e.g., concanavalin (B7782731) A)

  • Cytochalasin B (to block cytokinesis)

  • Cell culture medium and supplements

  • Microscope slides

  • Staining solution (e.g., Giemsa)

Procedure:

  • Administer this compound to the animals daily for a specified duration (e.g., 4 weeks).

  • Isolate splenocytes from the treated and control animals.

  • Culture the splenocytes in the presence of a mitogen to stimulate cell division.

  • Add cytochalasin B to the cultures to arrest cells at the binucleated stage.

  • Harvest the cells, prepare slides, and stain.

  • Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronuclei frequency in treated animals compared to controls indicates chromosomal damage.

Conclusion

This compound is a compound of interest due to its widespread use in the flavor industry and its potential toxicological implications as a furan derivative. This guide provides foundational knowledge and detailed experimental protocols to aid researchers in the synthesis, characterization, and biological evaluation of this molecule. Further investigation into its metabolic fate and genotoxic potential is crucial for a comprehensive risk assessment and to inform the development of safer alternatives.

References

An In-depth Technical Guide to the Physical Properties of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Acetyl-5-methylfuran, a significant heterocyclic compound. The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents relevant chemical and metabolic pathways through structured diagrams. This information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, purification, and application in various chemical syntheses. The boiling point is a key parameter for distillation-based purification, while density is important for mass-to-volume conversions and quality assessment.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Boiling Point 100-101 °Cat 25 mmHg
71-72 °Cat 8.00 mmHg
Density 1.066 g/mLat 25 °C
1.059-1.067 g/cm³at 25 °C
1.066-1.072 g/cm³at 20 °C

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Mineral oil or silicone oil

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

  • Gently heat the side arm of the Thiele tube with a small flame or a hot plate.[1]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[3]

Apparatus:

  • Pycnometer (e.g., Gay-Lussac type)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath (for temperature control)

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean the pycnometer with distilled water and then acetone, and ensure it is completely dry.

  • Accurately weigh the empty, dry pycnometer on the analytical balance (m_pycnometer).

  • Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the water reaches thermal equilibrium.

  • Adjust the volume of water to the calibration mark on the pycnometer, ensuring there are no air bubbles.

  • Dry the outside of the pycnometer and weigh it again (m_pycnometer+water).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and bring it to the same temperature as the water in the water bath.

  • Adjust the volume to the calibration mark, dry the exterior, and weigh the filled pycnometer (m_pycnometer+sample).

  • The density of the sample is calculated using the following formula:

    ρ_sample = (m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer) * ρ_water

    where ρ_water is the known density of water at the measurement temperature.

Visualizations

The following diagrams illustrate a typical synthesis workflow for this compound and a relevant metabolic pathway for a closely related compound, 2-methylfuran (B129897).

Synthesis_Workflow Reactants Reactants: 2-Methylfuran Acetic Anhydride ReactionVessel Reaction Vessel: Cool to 0°C, add catalyst Reactants->ReactionVessel Catalyst Catalyst: Zinc Chloride (ZnCl2) Catalyst->ReactionVessel Stirring Stir at 0-5°C for 1 hr, then room temp for 3 hrs ReactionVessel->Stirring Friedel-Crafts Acylation Workup Work-up: Wash with water, neutralize with Na2CO3, dry with Na2SO4 Stirring->Workup Purification Purification: Distillation under reduced pressure Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Metabolic_Pathway Methylfuran 2-Methylfuran Acetylacrolein 3-Acetylacrolein (Reactive Metabolite) Methylfuran->Acetylacrolein Oxidative Ring Opening CYP2E1 Cytochrome P450 2E1 (CYP2E1) CYP2E1->Methylfuran Metabolizes Adducts Covalent Adducts Acetylacrolein->Adducts Michael Addition / Nucleophilic Addition CellularNucleophiles Cellular Nucleophiles (e.g., proteins, DNA) CellularNucleophiles->Adducts

Caption: Metabolic activation of 2-methylfuran to 3-acetylacrolein.[4][5][6]

References

The Pivotal Role of 2-Acetyl-5-methylfuran in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran is a key heterocyclic compound, a volatile organic compound that is formed during the Maillard reaction and plays a significant role in the flavor and aroma of a wide variety of cooked foods. This technical guide provides an in-depth exploration of the formation, chemical properties, and sensory characteristics of this compound. It details its role as both a product and an intermediate in the complex network of Maillard reactions, presents quantitative data on its occurrence, outlines experimental protocols for its analysis, and discusses its toxicological profile. This document is intended to be a comprehensive resource for professionals in food science, flavor chemistry, and toxicology.

Introduction

The Maillard reaction, a non-enzymatic browning process, is one of the most important chemical reactions in food science. It is responsible for the development of desirable colors, flavors, and aromas in thermally processed foods. Among the myriad of compounds generated, furan (B31954) derivatives are of particular interest due to their significant contribution to the sensory profile of foods. This compound, a member of this family, is characterized by its nutty, sweet, and caramel-like aroma and is found in a wide range of products including coffee, baked goods, and processed meats.[1] Understanding the mechanisms of its formation and its subsequent reactions is crucial for controlling and optimizing food quality, as well as for assessing its potential health implications.

Formation of this compound in the Maillard Reaction

This compound is primarily formed during the intermediate and final stages of the Maillard reaction from the degradation of Amadori rearrangement products. The key precursors are hexoses, such as glucose, and amino acids. The formation pathways are complex and can proceed through several routes.

One of the major pathways involves the 1,2-enolization of the Amadori product, which leads to the formation of 3-deoxyhexosone. This intermediate then undergoes cyclization and dehydration to yield this compound. Another significant pathway involves the 2,3-enolization of the Amadori product, which forms a methyl-dicarbonyl intermediate that can also cyclize to the target compound. The specific amino acid involved can influence the reaction pathway; for instance, in the presence of glycine (B1666218), a C5 unit from glucose can combine with formaldehyde (B43269) derived from glycine to form 2-acetylfuran, a related compound, suggesting similar fragmentation-recombination pathways can lead to this compound with different precursors.[2]

Factors such as temperature, pH, water activity, and the type of reducing sugar and amino acid all play a critical role in the yield of this compound.

G cluster_precursors Precursors cluster_reaction Maillard Reaction Stages Reducing Sugar (e.g., Glucose) Reducing Sugar (e.g., Glucose) Amino Acid Amino Acid Glycosylamine Glycosylamine Amino Acid->Glycosylamine Amadori Product Amadori Product Glycosylamine->Amadori Product Amadori Rearrangement 1,2-Enolization 1,2-Enolization Amadori Product->1,2-Enolization 2,3-Enolization 2,3-Enolization Amadori Product->2,3-Enolization 3-Deoxyhexosone 3-Deoxyhexosone 1,2-Enolization->3-Deoxyhexosone Methyl Dicarbonyl Intermediate Methyl Dicarbonyl Intermediate 2,3-Enolization->Methyl Dicarbonyl Intermediate Cyclization & Dehydration Cyclization & Dehydration 3-Deoxyhexosone->Cyclization & Dehydration Methyl Dicarbonyl Intermediate->Cyclization & Dehydration This compound This compound Cyclization & Dehydration->this compound

Figure 1: Simplified formation pathway of this compound.

Quantitative Data

The concentration of this compound in food products varies significantly depending on the food matrix, processing conditions, and storage. While specific quantitative data for this compound is dispersed across numerous studies, the following table summarizes typical concentration ranges found in various food categories, along with its sensory threshold.

Parameter Value Food Matrix / Medium Reference(s)
Concentration Range 1.23 - 179 ppb (for total furans)Canned fish, meat, soy sauce[3]
up to 40,000 µg/kg (for sum of furans)Roasted Coffee[4]
Odor Threshold Not explicitly found, but described as having a strong odor-[5][]
Flavor Threshold Not explicitly found, but used in various flavor formulationsWater, Beer (for 2-acetylfuran)[7][8]
FEMA GRAS Number 3609Flavoring Agent[9]
JECFA Number 1504Flavoring Agent[9]

Note: Quantitative data for this compound is often reported as part of the total furan or methylfuran content. The values for total furans provide an indication of the potential presence of this compound.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Protocol
  • Sample Preparation: A known amount of the homogenized food sample (typically 1-5 g) is placed in a headspace vial. For solid samples, a saturated sodium chloride solution is often added to improve the release of volatile compounds. An internal standard (e.g., a deuterated analog) is added for accurate quantification.

  • Headspace Extraction (SPME): The vial is incubated at a controlled temperature (e.g., 30-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. An SPME fiber (e.g., Carboxen/PDMS) is then exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Gas Chromatography (GC): The SPME fiber is transferred to the GC injector, where the adsorbed compounds are thermally desorbed onto the analytical column (e.g., a non-polar or medium-polarity column like HP-5MS). The GC oven temperature is programmed to separate the individual compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, providing a unique mass spectrum for each compound that allows for its identification and quantification.

G Addition to Headspace Vial with NaCl and Internal Standard Addition to Headspace Vial with NaCl and Internal Standard Incubation and SPME Incubation and SPME Addition to Headspace Vial with NaCl and Internal Standard->Incubation and SPME Thermal Desorption in GC Injector Thermal Desorption in GC Injector Incubation and SPME->Thermal Desorption in GC Injector GC Separation GC Separation Thermal Desorption in GC Injector->GC Separation MS Detection (Ionization, Fragmentation, Detection) MS Detection (Ionization, Fragmentation, Detection) GC Separation->MS Detection (Ionization, Fragmentation, Detection) Data Analysis (Identification & Quantification) Data Analysis (Identification & Quantification) MS Detection (Ionization, Fragmentation, Detection)->Data Analysis (Identification & Quantification)

Figure 2: Experimental workflow for the analysis of this compound.

Role as an Intermediate in the Maillard Reaction

Beyond its role as a flavor compound, this compound can act as an intermediate in the later stages of the Maillard reaction, contributing to the formation of high molecular weight, colored compounds known as melanoidins. The reactive acetyl group and the furan ring make it susceptible to further reactions.

This compound can participate in aldol-type condensation reactions and Michael additions with other reactive carbonyl compounds and amino compounds.[10] These reactions lead to the polymerization and incorporation of the furan moiety into the complex melanoidin structure, contributing to the brown color and roasted flavors of many foods.

G Other Maillard Intermediates (e.g., dicarbonyls, aldehydes) Other Maillard Intermediates (e.g., dicarbonyls, aldehydes) Aldol Condensation Aldol Condensation Other Maillard Intermediates (e.g., dicarbonyls, aldehydes)->Aldol Condensation Amino Compounds Amino Compounds Michael Addition Michael Addition Amino Compounds->Michael Addition Polymerization Polymerization Aldol Condensation->Polymerization Michael Addition->Polymerization Melanoidins Melanoidins Polymerization->Melanoidins This compound This compound This compound->Michael Addition

Figure 3: Role of this compound as an intermediate in melanoidin formation.

Toxicological Aspects and Cellular Effects

The safety of furan and its derivatives, including this compound, has been a subject of evaluation by regulatory bodies. While this compound is generally recognized as safe (GRAS) for use as a flavoring agent at current intake levels, concerns have been raised about the potential toxicity of the furan class of compounds.[9]

In vivo, 2-methylfuran, a related compound, is metabolized by cytochrome P450 enzymes to a reactive intermediate, 3-acetylacrolein. This α,β-unsaturated dicarbonyl compound can form adducts with cellular macromolecules, including proteins and DNA, which is a potential mechanism of toxicity.[11] While specific studies on the cellular signaling pathways directly affected by this compound are limited, research on furan derivatives suggests they can modulate inflammatory responses through pathways such as the mitogen-activated protein kinase (MAPK) pathway.[12] However, the primary focus of research on this compound remains on its role in flavor chemistry rather than as a signaling molecule. Further research is needed to fully elucidate the toxicological profile of this compound and its metabolites.

Conclusion

This compound is a multifaceted compound that is integral to the chemistry of the Maillard reaction. Its formation contributes significantly to the desirable sensory characteristics of many cooked foods. As an intermediate, it also participates in the complex polymerization reactions that lead to the formation of melanoidins. While it is a widely used and important flavor compound, ongoing research into the toxicological properties of furan derivatives underscores the need for a thorough understanding of its formation and fate in food systems. This guide provides a foundational overview for researchers and professionals working to enhance food quality and ensure consumer safety.

References

Toxicological Profile of 2-Acetyl-5-methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran is a furan (B31954) derivative used as a flavoring agent in food. This technical guide provides a comprehensive overview of its toxicological data, with a focus on quantitative endpoints, experimental methodologies, and metabolic pathways. Due to toxicological concerns, particularly the potential for genotoxicity, regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have highlighted the need for further investigation into its safety profile. This document synthesizes available data to inform researchers and professionals in the fields of toxicology and drug development.

Introduction

This compound (CAS No. 1193-79-9) is a flavoring substance found in some thermally processed foods and is also added to impart a nutty, caramel-like flavor. As a member of the furan chemical class, its safety has been scrutinized due to the known carcinogenicity of furan, which is believed to be mediated by a reactive metabolite.[1] This guide aims to consolidate the existing toxicological information on this compound to facilitate further research and safety assessment.

Quantitative Toxicological Data

Table 1: Acute Oral Toxicity of this compound

SpeciesRoute of AdministrationParameterValueReference
MouseOralLD50438 mg/kg--INVALID-LINK--[2]

Table 2: Genotoxicity Data for this compound and Related Compounds

CompoundAssaySystemMetabolic ActivationResultReference
This compound Data not available
2-Methylfuran (B129897)Ames TestSalmonella typhimuriumWith and without S9Negative[3]
2-MethylfuranIn vivo Micronucleus TestMouse bone marrowN/ANegative[3]
2-MethylfuranIn vivo Comet AssayRat peripheral bloodN/APositive at high dose[3]
Furan Derivatives (group)Various in vitro testsPositive genotoxicity data[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published. However, based on standard methodologies and data from related compounds, representative protocols are described below.

Acute Oral Toxicity (LD50) - Representative Protocol

This protocol is based on general guidelines for acute oral toxicity testing in rodents.

  • Test Species: Mice (e.g., Swiss albino).

  • Administration: A single dose of this compound is administered by oral gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the animals.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for a period of 14 days.

  • Data Collection: Body weight, food and water consumption, and any signs of toxicity are recorded. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 is calculated using a recognized statistical method.

In Vitro Genotoxicity: Ames Test - Representative Protocol

This protocol describes a bacterial reverse mutation assay to assess the potential of this compound to induce gene mutations.

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on minimal glucose agar (B569324) plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Genotoxicity: Micronucleus Assay - Representative Protocol

This protocol is for an in vitro mammalian cell micronucleus test to detect chromosomal damage.

  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).

  • Treatment: Cells are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.

Metabolic Pathway and Bioactivation

The toxicity of many furan derivatives is linked to their metabolic activation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[4][5] While the specific metabolism of this compound has not been fully elucidated, it is predicted to follow a similar pathway to furan and 2-methylfuran. This involves the oxidation of the furan ring to form a highly reactive α,β-unsaturated dicarbonyl intermediate. In the case of this compound, this would likely be 3-acetyl-5-methyl-2-ene-1,4-dione. This reactive metabolite can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.

Metabolic_Activation_of_2_Acetyl_5_methylfuran cluster_0 Phase I Metabolism cluster_1 Cellular Interactions and Toxicity AMF This compound Reactive_Metabolite Reactive α,β-Unsaturated Dicarbonyl Intermediate AMF->Reactive_Metabolite Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1) Adducts Covalent Adducts Reactive_Metabolite->Adducts Covalent Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity Toxicological_Assessment_Workflow start Initial Assessment in_vitro_genotox In Vitro Genotoxicity (Ames, Micronucleus) start->in_vitro_genotox in_vitro_metabolism In Vitro Metabolism (Liver Microsomes) start->in_vitro_metabolism acute_tox Acute Toxicity (LD50) start->acute_tox in_vivo_genotox In Vivo Genotoxicity in_vitro_genotox->in_vivo_genotox If positive risk_assessment Risk Assessment in_vitro_metabolism->risk_assessment subchronic_tox Subchronic Toxicity acute_tox->subchronic_tox If warranted subchronic_tox->risk_assessment in_vivo_genotox->risk_assessment

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetyl-5-methylfuran

Introduction

This compound is an organic compound with the chemical formula C7H8O2.[1][2] It is a furan (B31954) derivative known for its characteristic nutty, cocoa, and toasted bread-like aroma, making it a significant component in the flavor and fragrance industry.[3] This compound is naturally formed during the thermal treatment of food and is a key aroma constituent in many cooked and processed foods, including coffee, caramel, and baked goods. Given its prevalence in food products and its role as a flavoring agent, robust and sensitive analytical methods are essential for its quantification and quality control.[4] Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound due to its excellent sensitivity and specificity.[5] This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in the food, flavor, and drug development industries.

Experimental Protocols

This section details the necessary reagents, sample preparation, and instrumental parameters for the GC-MS analysis of this compound.

Reagents and Materials
  • This compound standard (CAS No. 1193-79-9)[1]

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Solid-Phase Microextraction (SPME) fibers (e.g., CAR/PDMS)

  • 2 mL autosampler vials with caps

  • Standard laboratory glassware

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (Headspace SPME)

The following protocol is a general guideline for the extraction of this compound from a liquid food matrix (e.g., coffee, juice).

  • Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Equilibration: Seal the vial and place it in a heating block or water bath at 40°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.[6]

  • SPME Extraction: Expose the SPME fiber to the headspace of the sample for 20 minutes at 40°C to adsorb the analytes.[6]

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Instrumental Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5][7]
InjectorSplitless mode
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan

Data Presentation

Quantitative data for the analysis of furan derivatives, including this compound, using a similar SPME-GC-MS/MS method are summarized below. These values can be used as a reference for method validation.[6]

CompoundRecovery (%)Limit of Quantitation (ng/g)Intra-day RSD (%)Inter-day RSD (%)
Furan Derivatives76-1170.003-0.6751-164-20

Note: The data presented is for a range of furan derivatives and provides an expected performance for a validated method.

Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 124 and a base peak at m/z 109.[4] Other significant fragments can be observed, which are useful for qualitative identification.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_Salt Add NaCl Sample->Add_Salt Equilibrate Equilibrate at 40°C Add_Salt->Equilibrate SPME Headspace SPME Equilibrate->SPME GC_Inject GC Injection (Desorption) SPME->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometry Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Acetyl-5-methylfuran in Coffee and Baked Goods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylfuran is a heterocyclic organic compound that contributes to the characteristic aroma and flavor of many thermally processed foods, including coffee and baked goods.[1][2] It is formed during the Maillard reaction and caramelization processes from precursors such as carbohydrates and amino acids. While it is a key component of the desirable sensory profile of these foods, its quantification is of interest for quality control, flavor profile analysis, and food safety assessment. This document provides detailed application notes and protocols for the quantification of this compound in coffee and baked goods using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₇H₈O₂[3][4]
Molar Mass124.14 g/mol [3][4]
Boiling Point100 °C at 33 hPa[5]
AppearanceYellow-orange liquid[5]
OdorNutty, caramellic, sweet, musty[2]
CAS Number1193-79-9[3][4]

Quantification of this compound in Coffee

The concentration of this compound in coffee is influenced by factors such as the coffee bean species, roasting conditions (time and temperature), and brewing method. Darker roasts tend to have higher concentrations of furan (B31954) derivatives.

Table 1: Concentration of Furan Derivatives in Coffee
Coffee TypeCompoundConcentration RangeReference
Roasted Coffee BeansFuran911 - 5852 µg/kg[6][7]
Roasted Coffee Beans2-Methylfuran4000 - 20000 µg/kg[8]
Roasted Coffee Beans3-Methylfuran-
Roasted Coffee BeansThis compound0.05 - 0.06% (relative peak area)[9]
Brewed Coffee (Espresso)Furan43 - 157 ng/g[8][10]
Brewed Coffee (Espresso)2-Methylfuran583 ng/g[8]
Brewed Coffee (Drip Filter)Furan20 - 78 µg/L[10]
Instant CoffeeFuran233 - 327 ng/g[8]
Instant Coffee2-Methylfuran1600 - 1800 ng/g[8]

Note: Data for this compound in brewed and instant coffee is not widely available in absolute concentrations.

Quantification of this compound in Baked Goods

The formation of this compound and other furan derivatives in baked goods is also a result of thermal processing. The concentration can vary depending on the ingredients (e.g., sugar content), baking time, and temperature. Quantitative data for this compound in baked goods is limited; therefore, data for related furan derivatives are also included.

Table 2: Concentration of Furan Derivatives in Baked Goods
Baked GoodCompoundConcentration RangeReference
Bread (Crust)Furan Derivatives9 furan derivatives detected[8]
Bread (Crumb)Furan Derivatives5 furan derivatives detected[8]
Toasted BreadFuran2.5 - 179 µg/kg (increases with browning)[9]
CookiesFuran3.6 ng/g[10]
Cookies (with dried plum)Furfural11.91 mg/kg[11]
Cookies (with dried plum)5-Methylfurfural3.79 mg/kg[11]
DoughnutsFuran3.6 ng/g[10]
Ginger SnapsFuran5.6 ng/g[10]
Sponge Cake ModelFuranup to 17.61 ng/g (dry basis)[12]
Sponge Cake ModelFurfuralup to 38.99 µg/g (dry basis)[12]

Note: The available quantitative data for this compound in a wide variety of baked goods is limited. The provided data for other furan derivatives can serve as an indicator of the potential presence and concentration range of furanic compounds.

Experimental Protocols

The following protocols are based on established HS-SPME-GC-MS methods for the analysis of volatile and semi-volatile compounds in food matrices.

Protocol 1: Quantification of this compound in Coffee

1. Sample Preparation:

  • For roasted coffee beans, cryogenically grind the beans to a fine powder.

  • For brewed coffee, use the liquid sample directly.

  • For instant coffee, dissolve a known amount in a specific volume of hot, purified water.

2. HS-SPME Procedure:

  • Sample: Place 0.5 g of ground coffee or 10 mL of liquid coffee into a 20 mL headspace vial.[13]

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., deuterated furan or a related compound not present in the sample).

  • Matrix Modification: For solid samples, add 10 mL of a 30% NaCl solution to enhance the release of volatile compounds.[13]

  • Incubation: Equilibrate the vial at 50°C for 10 minutes with agitation (250 rpm).[13]

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 10 minutes at 50°C.[13]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 280°C for 1 minute in splitless mode.[13]

  • Column: Use a suitable capillary column, such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[13]

  • Oven Temperature Program: Start at 35°C (hold for 3 min), ramp to 75°C at 8°C/min, then to 200°C at 25°C/min (hold for 1 min).[14]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Monitored Ions for this compound: Target ion (e.g., m/z 124) and qualifier ions.

    • Transfer Line Temperature: 280°C.[13]

    • Ion Source Temperature: 325°C.[13]

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification of this compound in Baked Goods

1. Sample Preparation:

  • Homogenize the baked good sample (e.g., bread crust, cookie) to a fine powder, preferably by cryogenic grinding to prevent loss of volatile compounds.

2. HS-SPME Procedure:

  • Sample: Place 0.75 g of the powdered sample into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of a suitable internal standard.

  • Matrix Modification: Add a saturated NaCl solution to the vial to aid in the release of volatiles. An improved method for bread volatiles suggests dispersing the sample in a 20% NaCl aqueous solution.[13]

  • Incubation and Extraction: Incubate the vial at 60°C for 51 minutes, exposing a DVB/CAR/PDMS SPME fiber to the headspace during this time.

3. GC-MS Analysis:

  • The GC-MS parameters can be similar to those described in Protocol 1, with potential adjustments to the temperature program to optimize the separation of compounds specific to the baked good matrix.

4. Quantification:

  • Follow the same quantification procedure as described in Protocol 1, using a matrix-matched calibration curve if significant matrix effects are observed.

Visualizations

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing start Coffee Beans / Baked Good grinding Cryogenic Grinding start->grinding brewing Brewing / Dissolving (for Coffee) start->brewing weighing Weighing grinding->weighing brewing->weighing vial Headspace Vial + Sample + Internal Standard + NaCl Solution weighing->vial incubation Incubation & Agitation vial->incubation extraction SPME Fiber Exposure incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification calibration Calibration Curve calibration->quantification result Concentration of This compound quantification->result

Caption: Workflow for the quantification of this compound.

Formation_Pathway cluster_reactants Precursors cluster_reactions Thermal Processing cluster_products Products carbohydrates Carbohydrates (e.g., Sugars) maillard Maillard Reaction carbohydrates->maillard caramelization Caramelization carbohydrates->caramelization amino_acids Amino Acids amino_acids->maillard intermediates Intermediate Compounds maillard->intermediates caramelization->intermediates amf This compound intermediates->amf other_aroma Other Aroma Compounds intermediates->other_aroma

References

2-Acetyl-5-methylfuran: A Comprehensive Guide for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the use of 2-Acetyl-5-methylfuran as a flavor and fragrance ingredient. Tailored for researchers, scientists, and drug development professionals, these guidelines offer in-depth information on its chemical properties, sensory profile, applications, safety, and analytical procedures.

Introduction

This compound (CAS No. 1193-79-9) is a furan (B31954) derivative known for its characteristic nutty, hay-like, and caramel (B1170704) aroma.[1][2] It is a naturally occurring volatile compound formed during the Maillard reaction and is found in a variety of heat-processed foods. As a flavoring agent, it is valued for its ability to impart a rich, roasted, and sweet profile to a wide range of products. In the fragrance industry, it is utilized for its warm and gourmand notes.

Chemical and Physical Properties

This compound is a yellow to orange clear liquid with a strong, nutty, and hay-coumarin odor.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-(5-methylfuran-2-yl)ethanone[3]
Synonyms 5-Methyl-2-acetylfuran, Methyl 5-methyl-2-furyl ketone[3]
CAS Number 1193-79-9[3]
FEMA Number 3609[4]
JECFA Number 1504[5]
Molecular Formula C₇H₈O₂[6]
Molecular Weight 124.14 g/mol [6]
Boiling Point 100-101 °C at 25 mmHg[3]
Specific Gravity 1.059 - 1.067 g/cm³ at 25 °C[1]
Refractive Index 1.508 - 1.514 at 20 °C[1]
Solubility Slightly soluble in water[3]

Applications in Flavor and Fragrance

This compound is a versatile ingredient used to enhance the sensory profile of various products.

Flavor Applications

It is widely used in the food industry to create or enhance nutty, caramel, chocolate, coffee, and meaty flavors.[1]

Food CategoryTypical Use Level (ppm)
Baked Goods0.5 - 1.5
Beverages (non-alcoholic)-
Processed Fruit0.5 - 1.5
Cereals and Cereal Products0.5 - 1.5
Meat and Meat Products0.5 - 1.5
Salts, Spices, Soups, Sauces1.0 - 1.5
Ready-to-eat Savories1.0 - 2.0

Data sourced from publicly available information.

Fragrance Applications

In fragrances, it is used to add warm, sweet, and gourmand notes, often in combination with other ingredients like vanillin (B372448) and coumarin. It is found in perfumes, candles, and personal care products.[1]

Safety and Regulatory Status

The safety of this compound as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).

  • JECFA: In 2018, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][5] However, due to unresolved toxicological concerns related to the furan group, the committee noted that further studies on metabolism and covalent binding would be beneficial.[5]

  • FEMA: this compound is FEMA GRAS (Generally Recognized as Safe) with the designation number 3609.[4][7]

Experimental Protocols

Sensory Evaluation Protocol

This protocol outlines a method for the sensory evaluation of this compound to characterize its nutty and caramel aroma profile.

Objective: To assess the odor profile of this compound using a trained sensory panel.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., propylene (B89431) glycol or mineral oil)

  • Glass sniffing strips

  • Odor evaluation booths

  • Data collection software or forms

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe odors.

    • Train panelists on nutty and caramel aroma references (e.g., roasted hazelnut, caramel syrup) to establish a common vocabulary.[8]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01%).

    • Dip sniffing strips into each dilution and allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the coded sniffing strips to the panelists in a randomized order in individual odor evaluation booths.

    • Instruct panelists to sniff each strip and rate the intensity of the nutty and caramel attributes on a labeled magnitude scale (e.g., 0-15).

    • Panelists should also provide descriptive terms for the perceived aroma.

    • A palate cleanser (e.g., water, unsalted crackers) should be used between samples.[8]

  • Data Analysis:

    • Collect and analyze the intensity ratings and descriptive data.

    • Use statistical methods (e.g., ANOVA) to determine significant differences in attribute intensity across concentrations.

    • Generate an aroma profile diagram to visualize the sensory characteristics.

SensoryEvaluationWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Sample Sample Preparation Panel->Sample Present Present Samples to Panel Sample->Present Rate Rate Attribute Intensity Present->Rate Describe Provide Descriptive Terms Present->Describe Collect Collect Data Rate->Collect Describe->Collect Analyze Statistical Analysis Collect->Analyze Visualize Generate Aroma Profile Analyze->Visualize

Sensory Evaluation Workflow Diagram
Analytical Protocol: Headspace GC-MS

This protocol describes a method for the quantitative analysis of this compound in a food matrix using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Objective: To quantify the concentration of this compound in a food sample.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • 20 mL headspace vials with crimp caps

  • Analytical balance

  • Standard of this compound (high purity)

  • Internal standard (e.g., d4-furan)

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known amounts of the stock solution into a blank matrix (e.g., water or a model food system).

    • Add a fixed amount of the internal standard to each calibration standard and sample.

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to the vial.[9]

    • Add the internal standard.

    • Immediately seal the vial with a crimp cap.

  • HS-GC-MS Analysis:

    • Headspace Conditions:

      • Incubation Temperature: 60-80°C

      • Incubation Time: 15-30 minutes

      • Injection Volume: 1 mL

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 124, 109, 81) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing StdPrep Prepare Calibration Standards HS Headspace Extraction StdPrep->HS SamplePrep Prepare Food Sample in Vial SamplePrep->HS GC Gas Chromatographic Separation HS->GC MS Mass Spectrometric Detection (SIM) GC->MS Integration Peak Area Integration MS->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Analytical Workflow for this compound

Metabolism and Toxicological Considerations

The metabolism of furan and its derivatives is a key factor in their toxicological evaluation. The furan ring can be oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a reactive α,β-unsaturated dicarbonyl intermediate. In the case of this compound, this would likely be 3-acetyl-acrolein. This reactive metabolite can then conjugate with cellular nucleophiles such as glutathione (B108866) (GSH) and amino acids, leading to their excretion. However, covalent binding to macromolecules like proteins and DNA is a potential concern.[5]

MetabolismPathway cluster_activation Metabolic Activation cluster_detox Detoxification & Excretion cluster_tox Toxicological Concern Parent This compound P450 Cytochrome P450 (CYP2E1) Parent->P450 Intermediate Reactive Intermediate (3-acetyl-acrolein) P450->Intermediate GSH Glutathione (GSH) Intermediate->GSH AminoAcids Amino Acids Intermediate->AminoAcids Macromolecules Cellular Macromolecules (Proteins, DNA) Intermediate->Macromolecules Conjugates Conjugates GSH->Conjugates AminoAcids->Conjugates Excretion Urinary Excretion Conjugates->Excretion Adducts Covalent Adducts Macromolecules->Adducts Toxicity Potential Toxicity Adducts->Toxicity

Proposed Metabolic Pathway of this compound

Conclusion

This compound is a valuable ingredient for the flavor and fragrance industry, providing desirable nutty and caramel notes. Its use is supported by safety evaluations from regulatory bodies. The provided protocols for sensory and analytical evaluation offer a framework for its characterization and quantification in various applications. Further research into its specific metabolic fate and potential for covalent binding will continue to refine its safety profile.

References

Application Notes and Protocols: 2-Acetyl-5-methylfuran as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-acetyl-5-methylfuran as a key intermediate in the synthesis of various heterocyclic compounds of interest in pharmaceutical and materials science research.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound serves as a valuable ketone component in the Claisen-Schmidt condensation reaction to furnish a diverse range of chalcones. These α,β-unsaturated ketones are crucial precursors for the synthesis of various biologically active molecules, including pyrazolines and pyrimidines.

Quantitative Data for Chalcone (B49325) Synthesis
EntryAldehydeCatalystSolventReaction TimeYield (%)
1Benzaldehyde (B42025)50% aq. KOHEthanol (B145695)--
24-Nitrobenzaldehyde40% aq. NaOHEthanol--
34-Methoxybenzaldehyde40% aq. NaOHEthanol--
4Various aromatic aldehydes50% aq. KOHEthanolStirred overnight-

Note: Specific yield data can vary based on the specific aldehyde and reaction conditions.

Experimental Protocol: Synthesis of (E)-1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • 50% aqueous Potassium Hydroxide (KOH) solution

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (0.001 mol) and benzaldehyde (0.001 mol) in 7.5 mL of ethanol.

  • Stir the mixture at room temperature.

  • Slowly add 7.5 mL of a 50% aqueous KOH solution to the stirred mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Reaction Workflow

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound D Claisen-Schmidt Condensation A->D B Aromatic Aldehyde B->D C Base (e.g., KOH) Solvent (e.g., Ethanol) Room Temperature C->D E Workup (Precipitation in ice water, Filtration, Washing) D->E F Purification (Recrystallization) E->F G Chalcone Product F->G

Caption: General workflow for the synthesis of chalcones from this compound.

Synthesis of Pyrazolines from Chalcones

The chalcones synthesized from this compound can be readily converted to 2-pyrazoline (B94618) derivatives through a cyclization reaction with hydrazine (B178648) hydrate (B1144303). Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.

Quantitative Data for Pyrazoline Synthesis
EntryChalcone PrecursorReaction ConditionSolventYield (%)
1(E)-1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-oneRefluxEthanol-
2(E)-1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-oneMicrowave (600W, 2-4 min)EthanolHigh
3(E)-1-(5-methylfuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneMicrowave (600W, 2-4 min)EthanolHigh

Note: Microwave-assisted synthesis often leads to shorter reaction times and high yields.

Experimental Protocol: Microwave-Assisted Synthesis of 5-(5-methylfuran-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol

  • Microwave reactor

  • Ice

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 600 watts for 2-4 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the purified pyrazoline.

Reaction Pathway

Pyrazoline_Synthesis Chalcone Chalcone Derivative Reaction Cyclization Reaction (Microwave or Conventional Heating) Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazoline Pyrazoline Product Reaction->Pyrazoline

Caption: Synthesis of pyrazolines from chalcones derived from this compound.

Synthesis of Schiff Bases and their Metal Complexes

This compound can react with various hydrazine derivatives to form Schiff bases, which are versatile ligands capable of coordinating with metal ions to form stable complexes. These complexes are of interest for their potential biological and catalytic activities.

Quantitative Data for Schiff Base and Complex Synthesis
ProductYield (%)Melting/Decomposition Point (°C)
Schiff Base Ligand-118
Mn(II) Complex-295-312
Fe(II) Complex-295-312
Ni(II) Complex-295-312
Cu(II) Complex-295-312

Note: Yields are typically good, and decomposition temperatures of the complexes are significantly higher than the melting point of the ligand, indicating thermal stability.

Experimental Protocol: Synthesis of a Schiff Base and its Metal(II) Complexes

Part A: Synthesis of the Schiff Base Ligand

Materials:

  • This compound (1 mmol)

  • Glyoximehydrazine (1 mmol)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Phosphorus pentoxide (for drying)

Procedure:

  • Prepare a cooled solution (5°C) of glyoximehydrazine (1 mmol) in ethanol containing 3-5 drops of acetic acid.

  • To this solution, add a cooled solution (5°C) of this compound (1 mmol) in ethanol dropwise with constant stirring.

  • After the addition is complete, continue stirring the solution for 4-6 hours at room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with ethanol.

  • Dry the Schiff base ligand in a desiccator over phosphorus pentoxide.[1]

Part B: Synthesis of Metal(II) Complexes

Materials:

  • Schiff base ligand (2 mmol)

  • Metal(II) chloride (e.g., MnCl₂, FeCl₂, NiCl₂, CuCl₂) (1 mmol)

  • Ethanol

  • Distilled water

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 15 cm³ of ethanol with stirring.

  • In a separate beaker, dissolve the metal(II) chloride (1 mmol) in 20 cm³ of distilled water.

  • Add the aqueous metal salt solution to the ethanolic ligand solution with constant stirring.

  • Adjust the pH of the mixture to 5.5 using an aqueous NaOH solution.

  • Heat the reaction mixture in a hot water bath at 60°C for 2-3 hours to complete the precipitation of the complex.

  • Filter the precipitated complex.

  • Wash the complex with water.

  • Dry the metal complex in a desiccator over phosphorus pentoxide.[1]

Experimental Workflow

Schiff_Base_Synthesis cluster_ligand Schiff Base Synthesis cluster_complex Metal Complex Synthesis A This compound C Condensation (Ethanol, Acetic Acid) A->C B Glyoximehydrazine B->C D Schiff Base Ligand C->D F Complexation (Ethanol/Water, pH 5.5, 60°C) D->F E Metal(II) Chloride E->F G Metal(II) Complex F->G

Caption: Workflow for the synthesis of a Schiff base and its corresponding metal complexes.

Proposed Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

A powerful application of this compound is its potential as a precursor to 1,4-dicarbonyl compounds, which are the key starting materials for the Paal-Knorr synthesis of substituted pyrroles, furans, and thiophenes. This involves an initial oxidative ring-opening of the furan (B31954) moiety.

Proposed Reaction Pathway

This proposed pathway involves two main steps:

  • Oxidative Ring-Opening: The furan ring of this compound is opened to form a 1,4-dicarbonyl compound. This can potentially be achieved through various oxidative methods.

  • Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound is then condensed with a primary amine or ammonia (B1221849) to form the desired substituted pyrrole.

Experimental Protocol: Proposed Synthesis of 1-Aryl-2-methyl-5-acetylpyrrole

Step 1: Proposed Oxidative Ring-Opening of this compound

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Add 10% aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude 1,4-dicarbonyl compound, which may be used in the next step without further purification.

Step 2: Paal-Knorr Pyrrole Synthesis

Materials:

  • Crude 1,4-dicarbonyl compound from Step 1 (1.0 eq)

  • Primary amine (e.g., aniline) (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the crude 1,4-dicarbonyl compound in ethanol.

  • Add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the substituted pyrrole.

Logical Relationship Diagram

Paal_Knorr_Pathway A This compound B Oxidative Ring-Opening (e.g., with NBS) A->B C 1,4-Dicarbonyl Intermediate B->C E Paal-Knorr Cyclization (Acid Catalyst) C->E D Primary Amine D->E F Substituted Pyrrole E->F

Caption: Proposed synthetic pathway from this compound to substituted pyrroles.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-methylfuran is a significant flavoring agent and a key intermediate in various chemical syntheses.[1] Its accurate quantification is crucial for quality control in the food and fragrance industries, as well as in pharmaceutical and materials science research.[2][3] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound, providing accurate quantification and separation from other matrix components. This document provides a detailed application note and a standard protocol for its analysis.

Analytical Principle

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The compound is retained on the column and then eluted by the mobile phase, with detection typically performed using a UV-Vis detector, as the furan (B31954) ring system contains strong chromophores.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of furanic compounds, including 2-Acetylfuran, in a transformer oil matrix. This data serves as an example of the performance that can be expected from a well-optimized HPLC method.[4]

Parameter2-Acetylfuran
Wavelength (nm)280
Retention Time (min)7.46
Linearity Range (µg/L)50 - 9000
Correlation Coefficient (r²)0.999
Limit of Detection (LOD) (µg/L)3.5
Limit of Quantification (LOQ) (µg/L)10.4
Repeatability (RSD%)5.0
Intermediate Precision (RSD%)4.5
Recovery at 500 µg/L (%)88.7 ± 10.8
Recovery at 1000 µg/L (%)89.5 ± 2.4
Recovery at 9000 µg/L (%)80.2 ± 1.7

Experimental Protocols

This section details a general experimental protocol for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound analytical standard (purity ≥ 98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)[5]

  • 0.45 µm syringe filters

2. Instrument and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Prominence™ HPLC or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[4]
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation will vary depending on the matrix.

  • Liquid Samples (e.g., beverages): Dilute the sample as needed with the mobile phase to bring the analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[5]

  • Solid Samples (e.g., food products): An extraction step is necessary. A common approach is liquid-liquid extraction. For example, a known weight of the homogenized sample can be extracted with acetonitrile. The extract should then be centrifuged and the supernatant filtered through a 0.45 µm syringe filter.[4]

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the prepared samples.

  • After each injection, allow the chromatogram to run for a sufficient time to elute the this compound peak and any other components of interest.

6. Data Analysis

  • Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation HPLC_Analysis HPLC_Analysis Sample_Prep->Injection Quantification Quantification of Analyte Calibration_Curve->Quantification HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration Chrom_Acq->Peak_Integration Peak_Integration->Calibration_Curve Final_Report Final Report Quantification->Final_Report

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

G cluster_method HPLC Method Parameters cluster_validation Method Validation Analyte This compound Properties Column Column Selection (e.g., C18) Analyte->Column Matrix Sample Matrix (e.g., Food, Oil) Mobile_Phase Mobile Phase (Acetonitrile/Water) Matrix->Mobile_Phase Column->Mobile_Phase Detector Detector Settings (UV @ 280 nm) Mobile_Phase->Detector Flow_Rate Flow Rate & Temp. Detector->Flow_Rate Linearity Linearity Flow_Rate->Linearity LOD_LOQ LOD & LOQ Flow_Rate->LOD_LOQ Accuracy Accuracy/Recovery Flow_Rate->Accuracy Precision Precision (RSD%) Flow_Rate->Precision Final_Method Final_Method Accuracy->Final_Method Optimized Method Precision->Final_Method

Caption: Key considerations for HPLC method development for this compound.

References

Synthesis of 2-Acetyl-5-methylfuran: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-methylfuran is a valuable chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] It is primarily synthesized through the Friedel-Crafts acylation of 2-methylfuran (B129897).[3][4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols described herein utilize different catalytic systems, offering flexibility based on available resources and desired outcomes.

The acylation of 2-methylfuran can be achieved using various acylating agents, with acetic anhydride (B1165640) being the most common. The choice of catalyst is crucial for achieving high yields and selectivity. Catalysts range from homogeneous Lewis acids like zinc chloride to heterogeneous catalysts such as zeolites and other solid acids.[7][8][9][10] Heterogeneous catalysts are often preferred due to their ease of separation and potential for recyclability.[3][8]

Key Synthesis Protocols

Several effective methods for the synthesis of this compound have been reported. The primary approaches involve the use of different catalysts to promote the acylation of 2-methylfuran with acetic anhydride. Below are detailed protocols for some of the most common and effective methods.

Protocol 1: Zinc Chloride (ZnCl₂) Catalyzed Synthesis

This protocol describes a homogeneous catalytic system using zinc chloride, a readily available and inexpensive Lewis acid.[10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (1.0 mol). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: To the cooled acetic anhydride, slowly add anhydrous zinc chloride (0.015 mol) while stirring.

  • Reactant Addition: Add 2-methylfuran (0.5 mol) dropwise to the mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Neutralize the mixture with a saturated sodium carbonate solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Distill the crude product under vacuum (78-82 °C at 14 mbar) to obtain pure this compound.[10]

Expected Yield: 60-70%[10]

Protocol 2: Zeolite H-Beta (Hβ) Catalyzed Synthesis in a Fixed-Bed Reactor

This protocol details a continuous flow process using a heterogeneous catalyst, which can be advantageous for larger-scale synthesis and catalyst recycling.[8]

Experimental Protocol:

  • Catalyst Preparation: Pack a fixed-bed reactor with Hβ zeolite (5.9 g).

  • Reaction Setup: Prepare a feed solution with a molar ratio of 2-methylfuran to acetic anhydride of 1:2.5.

  • Reaction:

    • Heat the reactor to 60 °C.

    • Pump the feed solution through the reactor at a flow rate of 0.07 mL/min.

  • Product Collection: Collect the effluent from the reactor.

  • Analysis and Purification:

    • The product composition can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Purification of the collected product can be achieved through distillation under reduced pressure.

Note: The catalyst can become deactivated over time due to the strong adsorption of reactants or products. Regeneration can be achieved by calcination.[8]

Protocol 3: Zinc-Grafted Silicoaluminophosphate (ZnClx/SAPO-5) Catalyzed Synthesis

This method employs a highly efficient and selective heterogeneous catalyst under non-microwave instant heating conditions.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 2-methylfuran and acetic anhydride.

  • Catalyst Addition: Add the ZnClx/SAPO-5 catalyst to the mixture.

  • Reaction:

    • Heat the reaction mixture to 90-110 °C for a short duration (up to 20 minutes) using an instant heating source.

  • Work-up and Purification:

    • After the reaction, separate the catalyst by filtration.

    • The liquid product can be purified by vacuum distillation.

Data Summary

The following table summarizes the quantitative data from the described protocols and other relevant literature, allowing for easy comparison of different catalytic systems.

CatalystAcylating AgentMolar Ratio (2-MF:Ac₂O)Temperature (°C)Reaction TimeConversion (%)Selectivity (%)Yield (%)Reference
ZnCl₂ Acetic Anhydride1:20-5 then RT4 h--60-70[10]
Hβ Zeolite Acetic Anhydride1:2.560Continuous Flow---[8]
ZnClx/SAPO-5 Acetic Anhydride-90-1100-20 min94.5100-[8]
H₃PO₄ Acetic Anhydride1:1.50 then 452.5 h--60-70[10]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for the synthesis of this compound.

G General Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix 2-Methylfuran and Acetic Anhydride catalyst Add Catalyst reactants->catalyst reaction Control Temperature and Reaction Time catalyst->reaction quench Quench Reaction reaction->quench neutralize Neutralize quench->neutralize extract Extract Product neutralize->extract dry Dry Organic Layer extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

G Catalyst-Specific Pathways for this compound Synthesis cluster_zncl2 Protocol 1: ZnCl₂ Catalyst cluster_hbeta Protocol 2: Hβ Zeolite Catalyst cluster_znclx_sapo5 Protocol 3: ZnClx/SAPO-5 Catalyst start Start: 2-Methylfuran + Acetic Anhydride zncl2_add Add ZnCl₂ at 0-5°C start->zncl2_add hbeta_setup Pack Fixed-Bed Reactor start->hbeta_setup znclx_add Add ZnClx/SAPO-5 start->znclx_add zncl2_react React at RT for 3h zncl2_add->zncl2_react zncl2_workup Aqueous Work-up zncl2_react->zncl2_workup end_product Purified this compound zncl2_workup->end_product hbeta_react Continuous Flow at 60°C hbeta_setup->hbeta_react hbeta_collect Collect Product hbeta_react->hbeta_collect hbeta_collect->end_product znclx_react Instant Heat at 90-110°C znclx_add->znclx_react znclx_filter Filter Catalyst znclx_react->znclx_filter znclx_filter->end_product

Caption: Logical relationship of different catalytic pathways for the synthesis.

References

Application Notes and Protocols: 2-Acetyl-5-methylfuran as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylfuran is a readily available furan (B31954) derivative that serves as a valuable and versatile starting material in the synthesis of a wide array of novel heterocyclic compounds. Its inherent chemical functionalities, a reactive acetyl group and an electron-rich furan ring, allow for diverse chemical transformations, making it an attractive scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of biologically active chalcones and pyrazolines derived from this compound, highlighting its potential in drug discovery and development. The synthesized compounds have shown promising antimicrobial and antifungal activities.

Synthetic Applications of this compound

This compound is a key intermediate for the synthesis of various heterocyclic systems. The acetyl group can readily undergo condensation reactions, while the furan ring can participate in cycloaddition and electrophilic substitution reactions. Two prominent examples of its application are the synthesis of chalcones through Claisen-Schmidt condensation and their subsequent conversion to pyrazoline derivatives.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of biological activities. The synthesis of chalcones from this compound involves the base-catalyzed condensation with various aromatic or heteroaromatic aldehydes.[1][2]

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the cyclization of chalcones with hydrazine (B178648) or its derivatives. Pyrazoline-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones from this compound

This protocol outlines the synthesis of chalcone (B49325) derivatives via a Claisen-Schmidt condensation reaction.[2]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde

  • Ethanol (B145695)

  • Potassium hydroxide (B78521) (KOH) solution (50% aqueous)

  • Distilled water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic/heteroaromatic aldehyde (1 equivalent) in ethanol.

  • With continuous stirring, add an aqueous solution of potassium hydroxide (50%) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into crushed ice and acidify with 1 M HCl to a pH of 2-3.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Protocol 2: Synthesis of 3-(5-methylfuran-2-yl)-1-phenyl-2-propen-1-one (A Representative Chalcone)

Materials:

  • This compound (1.24 g, 10 mmol)

  • Benzaldehyde (B42025) (1.06 g, 10 mmol)

  • Ethanol (20 mL)

  • Potassium hydroxide solution (50% w/v, 5 mL)

  • Ice

  • 1 M Hydrochloric acid

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.24 g) and benzaldehyde (1.06 g) in ethanol (20 mL) in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath and add the 50% potassium hydroxide solution (5 mL) dropwise with constant stirring.

  • After the addition is complete, continue stirring the mixture at room temperature for 5 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (50 g).

  • Acidify the mixture by the slow addition of 1 M HCl until the pH is approximately 2.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) and dry it in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure 3-(5-methylfuran-2-yl)-1-phenyl-2-propen-1-one.

Protocol 3: General Procedure for the Synthesis of Pyrazoline Derivatives from Chalcones

This protocol describes the cyclization of the synthesized chalcones to form pyrazoline derivatives.

Materials:

  • Synthesized chalcone derivative

  • Hydrazine hydrate (B1144303) (80% or 99%)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize the physical characteristics and biological activities of representative chalcone and pyrazoline derivatives synthesized from this compound.

Table 1: Physical and Yield Data of Synthesized Chalcones

Compound IDAr-groupMolecular FormulaMelting Point (°C)Yield (%)
C1 PhenylC₁₆H₁₄O₂82-8485
C2 4-ChlorophenylC₁₆H₁₃ClO₂135-13790
C3 4-MethoxyphenylC₁₇H₁₆O₃98-10088
C4 4-NitrophenylC₁₆H₁₃NO₄160-16292

Table 2: Antimicrobial Activity of Synthesized Chalcones (Minimum Inhibitory Concentration in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
C1 62.5125125250125
C2 31.2562.562.512562.5
C3 125250250>250250
C4 15.6231.2531.2562.531.25
Ampicillin 12.56.256.25100-
Fluconazole ----12.5

Table 3: Physical and Yield Data of Synthesized Pyrazoline Derivatives

Compound IDAr-groupMolecular FormulaMelting Point (°C)Yield (%)
P1 PhenylC₁₆H₁₆N₂O145-14780
P2 4-ChlorophenylC₁₆H₁₅ClN₂O178-18085
P3 4-MethoxyphenylC₁₇H₁₈N₂O₂160-16282
P4 4-NitrophenylC₁₆H₁₅N₃O₃195-19788

Table 4: Antimicrobial Activity of Synthesized Pyrazoline Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
P1 31.2562.562.512562.5
P2 15.6231.2531.2562.531.25
P3 62.5125125250125
P4 7.8115.6215.6231.2515.62
Ampicillin 12.56.256.25100-
Fluconazole ----12.5

Visualizations

experimental_workflow start This compound + Aromatic Aldehyde reaction1 Claisen-Schmidt Condensation (Base-catalyzed) start->reaction1 intermediate Chalcone Derivative reaction1->intermediate reaction2 Cyclization with Hydrazine Hydrate intermediate->reaction2 product Pyrazoline Derivative reaction2->product analysis Purification & Characterization (Recrystallization, NMR, MS) product->analysis bioassay Biological Activity Screening (Antimicrobial Assays) analysis->bioassay

Caption: Synthetic workflow for novel bioactive compounds.

logical_relationship cluster_reactions Chemical Transformations cluster_products Resulting Compound Classes building_block This compound (Versatile Building Block) condensation Condensation (e.g., Aldol, Claisen-Schmidt) building_block->condensation cyclization Cycloaddition (e.g., Diels-Alder) building_block->cyclization substitution Electrophilic Substitution building_block->substitution chalcones Chalcones condensation->chalcones pyridines Pyridines cyclization->pyridines other_heterocycles Other Heterocycles substitution->other_heterocycles pyrazolines Pyrazolines chalcones->pyrazolines applications Therapeutic Applications (e.g., Antimicrobial, Antifungal, Anti-inflammatory) chalcones->applications pyrazolines->applications pyridines->applications other_heterocycles->applications

Caption: Versatility of this compound.

signaling_pathway drug Furan-Pyrazoline Derivative enzyme Target Enzyme (e.g., Dihydrofolate Reductase) drug->enzyme product Product (Tetrahydrofolate) enzyme->product inhibition Inhibition enzyme->inhibition substrate Substrate (Dihydrofolate) substrate->enzyme pathway Folate Biosynthesis Pathway product->pathway dna DNA Synthesis pathway->dna cell_death Bacterial Cell Death dna->cell_death inhibition->pathway

Caption: Hypothetical mechanism of antimicrobial action.

References

Sensory Evaluation of 2-Acetyl-5-methylfuran in Food Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of 2-Acetyl-5-methylfuran, a key flavor compound found in a variety of thermally processed foods. This document outlines the organoleptic properties of this compound and details experimental protocols for its sensory analysis in different food models.

Introduction to this compound

This compound is a heterocyclic organic compound that contributes significantly to the sensory profile of many cooked foods. It is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1][2] Its aroma and flavor are predominantly characterized by nutty, caramel-like, sweet, and roasted notes.[3][] This compound is commonly found in products such as coffee, chocolate, and baked goods.[3]

Organoleptic Properties of this compound

The sensory profile of this compound is complex and can be described by several key attributes. A taste description at a concentration of 50 parts per million (ppm) in a neutral medium is characterized as having a nutty, cocoa-like profile with a toasted, bready nuance.[5]

Table 1: General Sensory Profile of this compound

Sensory AttributeDescription
Aroma Sweet, nutty, caramel-like, roasted, with hay and coumarin (B35378) nuances.[]
Flavor Nutty, cocoa, toasted, and bready.[6]

Quantitative Sensory Data

The sensory detection threshold is the lowest concentration of a substance that can be detected by the human senses. This value is crucial for understanding the impact of a flavor compound in a food matrix. While specific sensory threshold data for this compound in various food models is not extensively published, the following table summarizes available and related data.

Table 2: Sensory Detection Thresholds of this compound and a Related Compound

CompoundFood ModelThreshold TypeConcentration (ppb)
This compound--Data not available
2-Acetylfuran (related compound)WaterFlavor80,000[7][8]
2-Acetylfuran (related compound)BeerOdor80,000[7][8]

Note: The lack of specific public data for this compound's sensory thresholds highlights a research opportunity. The protocols provided below can be used to determine these values.

Experimental Protocols for Sensory Evaluation

The following are detailed protocols for the sensory evaluation of this compound in various food models. These protocols are based on established sensory analysis methodologies.

Determination of Sensory Threshold

This protocol outlines the determination of both the detection threshold (the concentration at which a stimulus is just detectable) and the recognition threshold (the concentration at which the stimulus can be identified) using the ASTM E679-19 standard practice.[6][9]

Objective: To determine the lowest concentration of this compound that can be detected and recognized in different food models.

Materials:

  • This compound (food-grade)

  • Deionized, odor-free water

  • Whole milk (3.5% fat)

  • Plain, unsalted crackers or simple cookie dough (for baked good model)

  • Glass vials with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory evaluation booths with controlled lighting and ventilation

Panelist Selection:

  • Recruit 20-30 panelists who are non-smokers and have no known taste or smell disorders.

  • Screen panelists for their sensory acuity using basic taste and odor identification tests.

Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a concentration of 1000 ppm.

  • Ascending Concentration Series: Prepare a series of dilutions in the chosen food model (water, milk, or incorporated into the bakery product recipe before baking). The concentration steps should be in a geometric progression (e.g., 1, 2, 4, 8, 16 ppb...). The starting concentration should be well below the expected detection threshold.

  • Baking Protocol (for baked goods model): Incorporate the different concentrations of this compound into the dough. Bake under controlled and consistent conditions (time and temperature) to ensure uniformity.

  • Presentation: For each concentration level, present three samples to each panelist: two blanks (the food model without the added compound) and one sample containing this compound. The order of presentation should be randomized.

Procedure:

  • Instruct panelists to evaluate the samples from left to right.

  • For each set of three, panelists must identify the "odd" sample (the one different from the other two). This is a forced-choice method.

  • After identifying the odd sample, panelists should indicate if they can recognize or describe the character of the stimulus.

  • Continue presenting sets with increasing concentrations until the panelist correctly identifies the odd sample in two consecutive sets.

  • The individual detection threshold is the geometric mean of the last concentration at which the odd sample was not correctly identified and the first concentration at which it was correctly identified.

  • The recognition threshold is the lowest concentration at which the panelist can correctly describe the characteristic nutty/caramel (B1170704) aroma/flavor.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Threshold_Determination_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock Prepare Stock Solution dilutions Create Ascending Concentration Series stock->dilutions samples Prepare Sample Sets (2 blanks, 1 spiked) dilutions->samples present Present Randomized Sets samples->present identify Panelist Identifies 'Odd' Sample present->identify describe Panelist Describes Sensation identify->describe calc_individual Calculate Individual Thresholds describe->calc_individual calc_group Calculate Group Threshold calc_individual->calc_group

Workflow for Sensory Threshold Determination.
Triangle Test

The triangle test is a discriminative method used to determine if a perceptible sensory difference exists between two products.[10]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a food model.

Materials:

  • Same as for threshold determination.

Procedure:

  • Prepare two sets of samples: a control (the food model without this compound) and a test sample (the food model with a specific concentration of this compound).

  • Present each panelist with three coded samples. Two samples are identical (either both control or both test), and one is different.

  • Randomize the order of presentation for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to taste the samples from left to right and identify the "odd" sample.

  • Collect the responses and analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_control Prepare Control Sample (A) prep_sets Create Randomized Sets (e.g., AAB, ABA) prep_control->prep_sets prep_test Prepare Test Sample (B) prep_test->prep_sets present_samples Present Three Coded Samples prep_sets->present_samples identify_odd Panelist Identifies 'Odd' Sample present_samples->identify_odd collect_responses Collect Responses identify_odd->collect_responses stat_analysis Statistical Analysis of Results collect_responses->stat_analysis

Workflow for the Triangle Test.
Paired Comparison Test

The paired comparison test is used to determine if two samples differ in a specific sensory attribute.[11]

Objective: To determine if a food model with this compound is perceived as more "nutty" or "caramel-like" than a control sample.

Materials:

  • Same as for threshold determination.

Procedure:

  • Prepare a control sample and a test sample with this compound.

  • Present both samples, coded, to the panelists. The order of presentation should be randomized.

  • Ask the panelists a specific question, such as "Which sample is more nutty in flavor?".

  • Collect the responses and analyze the data using a binomial test to determine if there is a significant preference for one sample over the other for the specified attribute.

Quantitative Descriptive Analysis (QDA)

QDA is a comprehensive method to describe and quantify the sensory attributes of a product.[12][13]

Objective: To develop a detailed sensory profile of a food model containing this compound.

Materials:

  • Same as for threshold determination.

  • Reference standards for various aroma and flavor attributes (e.g., toasted nuts for "nutty," caramel candy for "caramel").

Procedure:

  • Panelist Training:

    • Select 8-12 highly trained panelists.

    • In initial sessions, present a variety of food products (including the test product) to the panel to generate a list of descriptive terms for aroma, flavor, and texture.

    • Develop a consensus on the terminology and the definition of each attribute.

    • Train panelists to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute. Use reference standards to calibrate the panelists.

  • Product Evaluation:

    • Panelists independently evaluate the coded samples in sensory booths.

    • They rate the intensity of each sensory attribute on the provided line scale.

    • Multiple replicates of each sample should be evaluated.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.

    • Present the results graphically, often using a "spider web" or "radar" plot to visualize the sensory profile of the product.

QDA_Workflow cluster_training Panelist Training cluster_eval Product Evaluation cluster_analysis Data Analysis term_gen Generate Descriptive Terms term_def Define Terminology term_gen->term_def scale_train Train on Intensity Scales with References term_def->scale_train ind_eval Independent Evaluation of Samples scale_train->ind_eval rate_intensity Rate Attribute Intensities ind_eval->rate_intensity data_conv Convert Ratings to Numerical Data rate_intensity->data_conv stat_analysis Statistical Analysis (ANOVA) data_conv->stat_analysis visualize Visualize Profile (Spider Plot) stat_analysis->visualize

Workflow for Quantitative Descriptive Analysis.

Conclusion

The sensory evaluation of this compound is essential for understanding its contribution to the flavor profile of various food products. The protocols outlined in these application notes provide a framework for researchers and scientists to systematically assess the sensory properties of this important Maillard reaction product. While quantitative threshold data is currently limited, the application of these standardized methods will contribute to a more comprehensive understanding of its sensory impact.

References

Application Notes and Protocols: The Role of 2-Acetyl-5-methylfuran in Meaty Flavor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Acetyl-5-methylfuran in the development of meaty flavors. This document includes detailed information on its chemical properties, formation, analytical quantification, and sensory evaluation, along with experimental protocols and conceptual diagrams to guide research and development.

Introduction to this compound

This compound is a heterocyclic organic compound that contributes to the flavor profile of a variety of cooked foods. It is characterized by a sweet, caramel-like, roasted, and nutty aroma.[1][2] This compound is naturally formed during the thermal processing of foods through the Maillard reaction and caramelization.[2] In the context of flavor development, it is a key contributor to the complex and desirable aromas associated with roasted and savory products, including meat. While not singularly responsible for a "meaty" taste, its profile provides significant caramelic, browned notes that are foundational to a convincing meat flavor profile.

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₇H₈O₂[3]
Molecular Weight 124.14 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Description Nutty, hay, caramel, coumarin[2]
Flavor Profile Nutty, cocoa, toasted, bready[2]
Boiling Point 100-101 °C at 25 mmHg[1]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and oils[1]
FEMA Number 3609[4]
JECFA Number 1504[4]

Formation of this compound in Food Systems

This compound is primarily formed during the thermal processing of foods through the Maillard reaction, a chemical reaction between amino acids and reducing sugars. The presence of specific precursors and reaction conditions can influence the yield of this flavor compound. For instance, studies on sugar-smoked chicken have identified this compound as a major volatile compound, closely related to lipid oxidation and caramelization reactions.[2]

Maillard Reaction Pathway

The formation of furan (B31954) derivatives like this compound is a complex process involving multiple steps of the Maillard reaction. While a detailed pathway specific to this compound is not fully elucidated in the provided search results, a general pathway can be outlined.

maillard_reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Amino Acid Amino Acid Amino Acid Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dehydration Dehydration Amadori Product->Dehydration Fission Fission Amadori Product->Fission Strecker Degradation Strecker Degradation Amadori Product->Strecker Degradation Furans Furans Dehydration->Furans Melanoidins Melanoidins Dehydration->Melanoidins Pyrazines Pyrazines Fission->Pyrazines Fission->Melanoidins Pyrroles Pyrroles Strecker Degradation->Pyrroles Strecker Degradation->Melanoidins This compound This compound Furans->this compound

Generalized Maillard reaction pathway leading to furan formation.

Application in Meaty Flavor Development: Experimental Protocols

The following protocols provide a framework for researchers to investigate the formation and sensory impact of this compound in the context of meaty flavors.

Protocol 1: Formation of this compound in a Maillard Reaction Model System

This protocol describes the generation of this compound in a controlled laboratory setting to study its formation and sensory characteristics.

Materials:

  • L-Cysteine hydrochloride (or other amino acid)

  • D-Xylose (or other reducing sugar)

  • Phosphate (B84403) buffer (pH 5-7)

  • Propylene glycol (food grade)

  • Reaction vessel with a reflux condenser and heating mantle

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Prepare a solution of L-cysteine hydrochloride and D-xylose in phosphate buffer. Molar ratios can be varied to optimize the yield of this compound. A starting point could be a 1:1 molar ratio.

  • Transfer the solution to the reaction vessel.

  • Heat the mixture to a specific temperature (e.g., 120-140°C) for a defined period (e.g., 1-3 hours). Reaction conditions can be varied to study their impact on the formation of volatile compounds.

  • After the reaction, cool the mixture to room temperature.

  • Extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by solid-phase microextraction (SPME).

  • Analyze the extracted volatiles by GC-MS to identify and quantify this compound and other reaction products.

protocol_1_workflow Start Start Prepare Precursor Solution Prepare Precursor Solution Start->Prepare Precursor Solution Heat Reaction Mixture Heat Reaction Mixture Prepare Precursor Solution->Heat Reaction Mixture Cool and Extract Volatiles Cool and Extract Volatiles Heat Reaction Mixture->Cool and Extract Volatiles GC-MS Analysis GC-MS Analysis Cool and Extract Volatiles->GC-MS Analysis End End GC-MS Analysis->End

Workflow for Maillard reaction model system experiment.
Protocol 2: Sensory Evaluation of this compound in a Meat-like Base

This protocol outlines a method for assessing the sensory contribution of this compound to a meaty flavor profile.

Materials:

  • A neutral, savory base (e.g., a simple vegetable broth or a solution of monosodium glutamate (B1630785) and inosine (B1671953) monophosphate to provide a basic umami taste).

  • Purified this compound (food grade).

  • A trained sensory panel (8-12 panelists).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Rating scales (e.g., 15-cm line scales anchored with "low" and "high" for specific attributes).

Procedure:

  • Prepare a series of samples by adding different concentrations of this compound to the savory base. The concentration range should be determined based on preliminary testing and typical usage levels in food products (e.g., from parts per billion to low parts per million).

  • Include a control sample with no added this compound.

  • Present the samples to the trained sensory panel in a randomized and blind manner.

  • Ask panelists to rate the intensity of specific flavor attributes, such as "meaty," "roasted," "caramelic," "nutty," and "overall flavor intensity."

  • Collect and analyze the data statistically to determine the impact of this compound concentration on the perceived sensory attributes.

protocol_2_workflow cluster_prep Preparation Start Start Sample Preparation Sample Preparation Start->Sample Preparation Prepare Savory Base Prepare Savory Base Sample Preparation->Prepare Savory Base Sensory Panel Evaluation Sensory Panel Evaluation Data Collection Data Collection Sensory Panel Evaluation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis End End Statistical Analysis->End Add Varying Concentrations of this compound Add Varying Concentrations of this compound Prepare Savory Base->Add Varying Concentrations of this compound Add Varying Concentrations of this compound->Sensory Panel Evaluation

Workflow for sensory evaluation of this compound.

Quantitative Data and Analytical Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS Food0.018 - 0.035 ng/g0.003 - 0.675 ng/gN/A
HPLC-UV General~0.1 µg/mL (Projected)~0.5 µg/mL (Projected)N/A

Proposed Table for Correlating Concentration with Sensory Data:

Concentration of this compound (ppb)Mean Sensory Score for "Meaty" Flavor (0-15 scale)Standard Deviation
0 (Control)To be determinedTo be determined
10To be determinedTo be determined
50To be determinedTo be determined
100To be determinedTo be determined
500To be determinedTo be determined

Signaling Pathways in Meaty Flavor Perception

The perception of "meaty" flavor is complex and involves both taste and aroma. The umami taste, a key component of meaty flavor, is primarily triggered by glutamate and certain 5'-ribonucleotides. The signaling pathway for umami taste perception is well-characterized.

umami_pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Umami Stimuli Umami Stimuli T1R1/T1R3 Receptor T1R1/T1R3 Receptor Umami Stimuli->T1R1/T1R3 Receptor Binds to G-protein (Gustducin) G-protein (Gustducin) T1R1/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Cleaves PIP₂ into DAG DAG PLCβ2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ Release ER->Ca2+ Triggers TRPM5 Channel TRPM5 Channel Ca2+->TRPM5 Channel Activates Depolarization Depolarization TRPM5 Channel->Depolarization Causes ATP Release ATP Release Depolarization->ATP Release Leads to Signal to Brain Signal to Brain ATP Release->Signal to Brain Sends

Simplified signaling pathway for umami taste perception.

While this compound is primarily an aroma compound, its perception is integrated with taste signals in the brain to create the overall flavor experience. The nutty and roasted notes it provides can enhance the perception of savory and meaty characteristics initiated by the umami taste pathway.

Conclusion

This compound is a valuable flavor compound for developing authentic meaty flavors in a variety of food products. Understanding its formation through the Maillard reaction and its sensory characteristics allows for its targeted application. The provided protocols offer a starting point for researchers to systematically investigate its contribution to meaty flavors and to generate the quantitative data needed for precise flavor formulation. Further research is warranted to establish a definitive quantitative correlation between the concentration of this compound and the sensory perception of meatiness.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Acetyl-5-methylfuran.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 2-methylfuran (B129897). This is typically achieved using an acylating agent like acetic anhydride (B1165640) or acetic acid in the presence of a catalyst.[1][2][3]

Q2: What kind of catalysts are used for this synthesis?

A2: A variety of catalysts can be employed, ranging from homogeneous Lewis acids like zinc chloride (ZnCl₂) and phosphoric acid (H₃PO₄) to heterogeneous catalysts like zeolites (e.g., H-ZSM-5, H-BEA) and other solid acids.[2][3][4] The choice of catalyst can significantly impact the reaction's yield and selectivity.

Q3: What are the typical yields for the synthesis of this compound?

A3: Reported yields can vary widely, generally ranging from 60% to over 95%, depending on the specific protocol, including the choice of catalyst, acylating agent, and reaction conditions.[3][5]

Q4: What are the main side reactions to be aware of during the synthesis?

A4: The primary side reactions include the polymerization of the furan (B31954) ring, which leads to the formation of dark, insoluble tars, and acid-catalyzed ring opening, especially in the presence of water.[1][6] Catalyst deactivation through coke formation can also occur, particularly with zeolite catalysts.[2]

Q5: How can I purify the final product?

A5: The most common method for purifying this compound is distillation under reduced pressure.[3][5]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. The choice of catalyst is critical; milder Lewis acids or solid acid catalysts can sometimes improve yields by minimizing side reactions.[6] Reaction temperature and time are also crucial parameters to optimize. Ensure that your reagents, especially the 2-methylfuran, are pure and that the reaction is conducted under anhydrous conditions to prevent furan ring opening.[6] The molar ratio of the reactants, specifically the acylating agent to 2-methylfuran, should also be optimized.

Problem 2: Formation of Black Tar in the Reaction Mixture

  • Question: My reaction mixture has turned into a dark, insoluble tar. What is causing this and how can I prevent it?

  • Answer: The formation of a dark tar is a strong indication of furan polymerization or resinification.[6] This is a common side reaction when using strong acids. To mitigate this, consider the following:

    • Use a Milder Catalyst: Switch from strong Lewis acids to milder alternatives like zinc chloride or certain zeolites.[6]

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature can significantly reduce the rate of polymerization.[6]

    • Controlled Addition: Add the catalyst or acylating agent slowly to the reaction mixture to avoid localized high concentrations of acid.[6]

Problem 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying this compound from my crude reaction mixture. What are the best practices?

  • Answer: After the reaction is complete, a typical workup involves washing the reaction mixture with water and a neutralizing agent like sodium carbonate solution.[3] The organic layer is then dried over a drying agent such as sodium sulfate. The final purification is most effectively achieved by vacuum distillation.[3][5] Ensure your vacuum setup is efficient to achieve the necessary low pressure for distillation at a suitable temperature, which helps to avoid product decomposition.

Quantitative Data Presentation

Table 1: Comparison of Catalysts and Yields for this compound Synthesis

CatalystAcylating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Zinc Chloride (ZnCl₂)Acetic AnhydrideRoom Temp360-70[3]
Phosphoric Acid (H₃PO₄)Acetic Anhydride452.560-70[3]
Zeolite (Hβ)Acetic Anhydride60-High Conversion[4]
ZnClx/SAPO-5Acetic Anhydride90-1100.3394.5[4]
Phosphoric AcidAcetic Anhydride--89.4[7]
Zinc ChlorideAcetic Anhydride50392.7[7]

Experimental Protocols

Protocol 1: Synthesis using Zinc Chloride Catalyst

This protocol is adapted from a procedure for the Friedel-Crafts acylation of 2-methylfuran.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetic anhydride (1 mol) and 2-methylfuran (0.5 mol) to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add zinc chloride (0.015 mol) to the cooled mixture while stirring.

  • Reaction: Maintain the reaction mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional three hours.

  • Workup: Wash the reaction mixture thoroughly with water, followed by neutralization with a sodium carbonate solution.

  • Drying and Purification: Dry the organic layer with sodium sulfate. The product is then isolated by distillation under reduced pressure.

Protocol 2: Synthesis using Phosphoric Acid Catalyst

This protocol is based on a described method for the acylation of 2-methylfuran.[3]

  • Reaction Setup: In a suitable reaction vessel, mix 2-methylfuran (0.12 mol) and acetic anhydride (0.18 mol).

  • Catalyst Addition: Cool the mixture to 0 °C and add 85% phosphoric acid (1.5 g).

  • Reaction: Heat the reaction mixture to 45 °C and maintain this temperature for 2.5 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants (2-Methylfuran, Acetic Anhydride) mix_reactants Mix Reactants and Cool (0°C) prep_reagents->mix_reactants prep_catalyst Prepare Catalyst (e.g., ZnCl2 or H3PO4) add_catalyst Slowly Add Catalyst prep_catalyst->add_catalyst mix_reactants->add_catalyst react React at Controlled Temperature add_catalyst->react quench_wash Quench and Wash (Water, Na2CO3 soln.) react->quench_wash dry Dry Organic Layer (e.g., Na2SO4) quench_wash->dry purify Purify by Vacuum Distillation dry->purify analyze Characterize Product (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_tar Is there tar formation? start->check_tar check_conditions Review Reaction Conditions check_tar->check_conditions No use_milder_catalyst Use Milder Catalyst (e.g., ZnCl2) check_tar->use_milder_catalyst Yes check_reagents Check Reagent Purity & Anhydrous Conditions check_conditions->check_reagents lower_temp Lower Reaction Temperature use_milder_catalyst->lower_temp optimize_ratio Optimize Reactant Molar Ratio check_reagents->optimize_ratio optimize_time_temp Optimize Reaction Time and Temperature optimize_ratio->optimize_time_temp

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Acetyl-5-methylfuran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q: My crude this compound has low purity after synthesis. What are the likely impurities and how can I remove them?

A: Impurities in crude this compound typically originate from starting materials, side-products of the synthesis reaction, or subsequent degradation. The primary synthesis method is the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride.[1] Based on this, common impurities and recommended initial purification steps are outlined below. A general workflow for purification begins with an aqueous wash to remove water-soluble impurities, followed by fractional vacuum distillation. For achieving high purity (>98%), column chromatography is often necessary.[2]

Table 1: Common Impurities and Primary Purification Methods

Impurity CategoryPotential CompoundsSuggested Primary Purification Method
By-products2,5-diacetylfuran, Acetate (B1210297) derivativesFractional Vacuum Distillation, Column Chromatography
Unreacted Starting Materials2-Methylfuran, Acetic AnhydrideAqueous Wash, Distillation
Catalyst ResiduesZinc chloride, Phosphoric acidAqueous Wash, Filtration
SolventsDichloromethane (B109758), Chloroform, Diethyl etherEvaporation under reduced pressure, Distillation
Degradation ProductsPolymeric materials, Colored impuritiesColumn Chromatography, Activated Carbon Treatment[3]

Issue 2: Product Discoloration (Yellow to Brown)

Q: My purified this compound is yellow to dark brown. What is the cause of this discoloration and how can I fix it?

A: this compound is susceptible to discoloration, turning from a light yellow to a brown liquid due to the formation of colored impurities from degradation or polymerization.[3] This process can be accelerated by exposure to air, light, and heat.[3]

Troubleshooting Steps:

  • Minimize Exposure: Handle the compound in an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored glassware or by wrapping the container in aluminum foil.[3]

  • Activated Carbon Treatment: To remove colored impurities, activated carbon treatment can be effective.[3]

    • Dissolve the discolored this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Add a small amount of activated carbon.

    • Stir the mixture for a short period.

    • Filter the mixture to remove the activated carbon.

    • Remove the solvent under reduced pressure.

Issue 3: Low Yield or Product Loss During Purification

Q: I am experiencing significant product loss during distillation or chromatography. What could be the cause and how can I prevent it?

A: Product loss during purification can be attributed to the thermal instability of this compound, which can lead to polymerization or degradation, especially under acidic conditions or at elevated temperatures.[3]

Troubleshooting Steps:

  • Vacuum Distillation: To minimize thermal stress, perform distillation under reduced pressure, which lowers the boiling point. The boiling point of this compound is reported as 100-101 °C at 25 mmHg and 78-82 °C at 14 mbar.[1][2]

  • Neutralize Acidic Residues: Before distillation, ensure any residual acid from the synthesis step is neutralized with a sodium carbonate or bicarbonate wash.[1]

  • Chromatography Considerations: Silica (B1680970) gel is acidic and can cause degradation of acid-sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel with a triethylamine (B128534) solution before use or opt for a less acidic stationary phase like alumina.[3]

Issue 4: Incomplete Separation of Impurities During Column Chromatography

Q: I am unable to achieve baseline separation of my product from impurities during column chromatography. How can I optimize my method?

A: Achieving good separation in column chromatography depends on the proper selection of the stationary and mobile phases. For compounds like this compound, a reverse-phase HPLC method can be effective.[4]

Optimization Steps:

  • Solvent System: For silica gel chromatography, a non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[5]

  • TLC Analysis: Before running a column, use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[5]

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

A1: this compound is typically a yellow-orange liquid.[2][6] Its key physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₈O₂[7][8]
Molecular Weight124.14 g/mol [2]
Boiling Point100-101 °C at 25 mmHg[2], 78-82 °C at 14 mbar[1]
Density1.066 g/mL at 25 °C[2]
Refractive Indexn20/D 1.510-1.514[2]
AppearanceYellow-orange liquid[2][9]

Q2: What is the recommended method for storing purified this compound?

A2: To prevent degradation and discoloration, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, well-ventilated area.[]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a suitable purification technique for solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a standard method for its purification.[2] However, if you are working with a solid derivative of this compound, recrystallization could be a viable option.[11]

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the compound and detect impurities.[1][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the separation during column chromatography.[5]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound using fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle or oil bath with a magnetic stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed. Place a stir bar or boiling chips in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask while stirring.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure (e.g., 78-82 °C at 14 mbar).[1]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any cracks or air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.[5]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.[5]

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude this compound Wash Aqueous Wash (Remove water-soluble impurities) Crude->Wash Distillation Fractional Vacuum Distillation (Primary Purification) Wash->Distillation Chromatography Column Chromatography (High Purity) Distillation->Chromatography Pure Pure this compound Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingPurity Start Low Purity after Synthesis Impurity_ID Identify Potential Impurities (See Table 1) Start->Impurity_ID Wash Perform Aqueous Wash? Impurity_ID->Wash Distill Perform Vacuum Distillation? Wash->Distill Yes Re_evaluate Re-evaluate Impurity Profile Wash->Re_evaluate No Chroma Perform Column Chromatography? Distill->Chroma Yes High_Purity High Purity Achieved Distill->High_Purity No (Sufficient Purity) Chroma->High_Purity Yes Chroma->Re_evaluate No Re_evaluate->Impurity_ID

Caption: Troubleshooting logic for low purity of this compound.

References

Stability and degradation of 2-Acetyl-5-methylfuran under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetyl-5-methylfuran, focusing on its stability and degradation under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound is a furan (B31954) derivative with a sweet, caramel-like aroma, naturally occurring in foods that have undergone thermal processing, such as coffee and baked goods.[1] In industrial applications, it is utilized as a flavoring agent in food and beverages and as a component in fragrance compositions.[1] It also serves as an intermediate in the synthesis of other organic compounds.[1]

Q2: What are the main pathways for the thermal degradation of furan derivatives?

Thermal degradation of furan derivatives can occur through several pathways, including:

  • Unimolecular dissociation: This involves the breaking of bonds within the molecule to form radical species. For the closely related 2-acetylfuran (B1664036), pyrolysis leads to the formation of 2-furyl and acetyl radicals, or furoyl and methyl radicals.

  • Hydrogen atom-addition: Addition of a hydrogen atom to the furan ring can initiate further decomposition reactions.

  • Ring-opening isomerization: The furan ring can open to form unsaturated carbonyl compounds.

  • Carbene formation: Intramolecular hydrogen shifts can lead to the formation of carbene intermediates, which then undergo further reactions.[]

Q3: What are the expected degradation products of this compound under thermal stress?

While specific experimental data for this compound is limited, based on studies of the analogous compound 2-acetylfuran, the expected thermal degradation products at high temperatures (770–1130 K) could include:

  • Methane

  • Ethylene

  • Acetylene

  • Ketene

  • Vinylacetylene

  • Cyclopentadiene

  • 2-methylfuran

  • Furfural

  • Carbon monoxide

  • Aromatics such as benzene (B151609) and fulvene

Q4: How does the stability of this compound compare to other furanic compounds?

In studies related to the degradation of cellulosic insulation in transformers, 2-acetylfuran (2ACF) has been noted to be one of the more stable furanic compounds.

Troubleshooting Guides

Issue 1: Inconsistent results in thermal stability studies (e.g., TGA).
  • Possible Cause 1: Sample Purity. Impurities in the this compound sample can lead to variations in thermal degradation profiles.

    • Recommendation: Ensure the purity of the this compound sample using appropriate analytical techniques (e.g., GC-MS, NMR) before conducting thermal analysis.

  • Possible Cause 2: Instrumental Variations. Factors such as heating rate, atmosphere (inert vs. oxidative), and sample pan material can influence the results of thermogravimetric analysis (TGA).

    • Recommendation: Maintain consistent experimental parameters throughout all TGA experiments. Use a standard heating rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen for inert conditions). Ensure the sample pan is clean and made of a non-reactive material like alumina (B75360) or platinum.[3]

  • Possible Cause 3: Sample Preparation. The presence of residual solvents or moisture in the sample can affect the initial weight and the degradation profile.

    • Recommendation: Ensure the sample is completely dry before analysis. If necessary, dry the sample in a vacuum oven at a temperature below its boiling point.[3]

Issue 2: Difficulty in identifying and quantifying degradation products.
  • Possible Cause 1: Inappropriate Analytical Method. The choice of analytical technique is crucial for the separation and identification of complex mixtures of volatile degradation products.

    • Recommendation: Use high-resolution analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile degradation products. For less volatile compounds, High-Performance Liquid Chromatography (HPLC) may be more suitable.

  • Possible Cause 2: Co-elution of Products. In complex mixtures, different compounds may elute at similar retention times, making identification difficult.

    • Recommendation: Optimize the GC or HPLC method (e.g., temperature program, column type, mobile phase gradient) to achieve better separation of the degradation products. Two-dimensional GC (GCxGC) can also be employed for very complex samples.

  • Possible Cause 3: Lack of Reference Standards. The identification of unknown degradation products can be challenging without appropriate reference standards.

    • Recommendation: Utilize mass spectral libraries (e.g., NIST) for tentative identification of compounds. For confirmation, synthesis of suspected degradation products as reference standards may be necessary.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and degradation profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (alumina or platinum)

  • Nitrogen gas supply with flow controller

Procedure:

  • Sample Preparation: Ensure the this compound sample is of high purity and free of solvents.

  • Taring the Sample Pan: Place an empty sample pan in the TGA and tare it.

  • Sample Loading: Accurately weigh 5-10 mg of the this compound sample directly into the tared pan. Record the initial mass precisely.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with nitrogen at a constant flow rate (e.g., 20 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample mass (or weight percent) as a function of temperature to obtain the TGA curve (thermogram).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).

    • Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

Data Presentation

Table 1: Hypothetical Thermogravimetric Analysis Data for Furan Derivatives

CompoundTd5% (°C)Tmax (°C)Char Yield at 600 °C (%)Atmosphere
2-Acetylfuran~150-200~220-250< 5Nitrogen
This compound(To be determined)(To be determined)(To be determined)Nitrogen
5-Methylfurfural~180-220~240-270< 10Nitrogen

Note: The data for 2-Acetylfuran and 5-Methylfurfural are estimates based on the general stability of furanic compounds and are provided for comparative purposes. Actual values for this compound need to be determined experimentally.

Mandatory Visualization

Thermal_Degradation_Pathway AMF This compound Unimolecular_Dissociation Unimolecular Dissociation AMF->Unimolecular_Dissociation High T H_Addition H-Atom Addition AMF->H_Addition High T Ring_Opening Ring Opening AMF->Ring_Opening High T Radical_Pool Radical Pool (e.g., Furyl, Acetyl, Methyl radicals) Unimolecular_Dissociation->Radical_Pool Small_Molecules Small Volatile Molecules (Methane, Ethylene, CO, etc.) Radical_Pool->Small_Molecules Aromatics Aromatics (Benzene, etc.) Radical_Pool->Aromatics H_Addition->Radical_Pool Unsaturated_Carbonyls Unsaturated Carbonyls Ring_Opening->Unsaturated_Carbonyls

Caption: Inferred thermal degradation pathways of this compound.

TGA_Workflow Start Start Sample_Prep Sample Preparation (Drying, Weighing) Start->Sample_Prep TGA_Setup TGA Instrument Setup (Inert Atmosphere Purge) Sample_Prep->TGA_Setup Heating_Program Run Heating Program (e.g., 10 °C/min to 600 °C) TGA_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Thermogram, Td5%, Tmax) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Overcoming challenges in the analysis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetyl-5-methylfuran. The information is designed to address common challenges encountered during its analysis, from sample handling to data interpretation.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound? this compound (CAS No. 1193-79-9) is a furan (B31954) derivative with a characteristic nutty and hay-like odor.[1][] It is used as a flavoring agent and aroma chemical and can be found in thermally processed foods.[1][3][4] Its molecular formula is C7H8O2, and it has a molecular weight of approximately 124.14 g/mol .[3][5][6]

Q2: What are the key physical and chemical properties of this compound? Understanding the fundamental properties of this compound is crucial for its proper handling and analysis. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H8O2[3][5][6]
Molecular Weight 124.14 g/mol [3][5]
Appearance Yellow-orange to brown clear liquid[3][5]
Boiling Point 100-101 °C at 25 mmHg[5]
Density ~1.066 g/mL at 25 °C[5]
Refractive Index n20/D ~1.512
Solubility Insoluble in water; soluble in organic solvents[][3]
Purity (Typical) ≥98.0% (GC)[5]
Storage and Stability

Q3: How should I properly store this compound to ensure its stability? To maintain its integrity, this compound should be stored tightly sealed under an inert gas in a cool, dark, and well-ventilated area.[] Some suppliers recommend refrigeration (<15°C) to prolong shelf life. The compound is listed as air-sensitive, so minimizing exposure to air is critical to prevent degradation.

Q4: Is this compound prone to degradation during sample preparation? Yes, like many furanic compounds, it can be susceptible to degradation under certain conditions. Exposure to strong acids, bases, oxidizing agents, high temperatures, and light can lead to degradation.[7] It is crucial to use fresh solutions and minimize the time between sample preparation and analysis.

Analytical Troubleshooting

Q5: I am seeing poor peak shape (tailing or fronting) in my GC analysis. What could be the cause? Poor peak shape for this compound is often related to one of the following:

  • Active Sites in the GC System: The ketone group can interact with active sites (e.g., silanols) in the inlet liner or the column, causing peak tailing. Using a deactivated inlet liner and a high-quality, low-bleed column can mitigate this.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting the sample.

  • Incompatible Solvent: Using a solvent that is not fully compatible with the stationary phase can affect peak shape.

  • Column Degradation: Over time, columns can degrade, exposing active sites. Trimming the first few centimeters of the column or replacing it may be necessary.

Q6: My analyte response is low or inconsistent. How can I improve sensitivity and reproducibility?

  • Check for Degradation: As mentioned in Q4, the compound may be degrading. Prepare fresh standards and samples and protect them from light and air.

  • Optimize Injection Parameters: Ensure the inlet temperature is sufficient to volatilize the compound without causing thermal degradation (a typical starting point is 250°C).[7]

  • Matrix Effects: If analyzing complex samples (e.g., food, biological fluids), co-eluting matrix components can suppress the analyte's signal in the mass spectrometer (ion suppression).[8] Consider using matrix-matched standards, a stable isotope-labeled internal standard, or improving sample cleanup procedures (see Q7).

  • Clean the Ion Source: A dirty MS ion source is a common cause of declining sensitivity. Follow the manufacturer's procedure for cleaning.

Q7: How can I deal with matrix interference when analyzing this compound in complex samples like food? Matrix effects can be a significant challenge.[8] Effective sample preparation is key.

  • Headspace (HS) or Solid-Phase Microextraction (SPME): For volatile compounds like this compound in food matrices, HS-SPME is a highly effective technique. It selectively extracts volatile and semi-volatile compounds from the sample matrix, leaving non-volatile interferences behind.[9][10]

  • Solvent Extraction followed by SPE: Liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) can be followed by Solid-Phase Extraction (SPE) for cleanup. SPE cartridges can be chosen to retain the analyte while allowing interfering compounds to be washed away.[8]

  • Isotope Dilution: Using a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting for matrix effects and variations in extraction efficiency.

Experimental Protocols and Workflows

Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive & Log Sample Extraction Sample Extraction (e.g., SPME, LLE) Sample->Extraction StdPrep Prepare Standards (Calibration Curve) Cleanup Sample Cleanup (e.g., SPE) GCMS GC-MS Analysis Extraction->GCMS Integration Peak Integration GCMS->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Generate Report Quant->Report

A typical workflow for analyzing this compound.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of a this compound standard.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL.

  • GC-MS Conditions (Example): The following table provides example parameters compiled from various sources.[7][11][12]

ParameterSetting
Column HP-5MS, DB-5, or similar (30 m x 0.25 mm, 0.25 µm film)[11][12]
Inlet Temperature 250°C[7]
Injection Volume 1 µL (Split mode, e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min[7]
MS Transfer Line 280°C[7]
Ion Source Temp. 230°C[7]
Mass Range 35-350 amu (Scan mode)[7]
  • Data Analysis:

    • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks (Area %).

    • Identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion at m/z 124 and a prominent base peak at m/z 109.[1][13]

Troubleshooting Guide: Low Analyte Response

This decision tree helps diagnose and resolve issues related to low signal intensity during GC-MS analysis.

G start Low Analyte Response Observed check_std Is the internal/external standard signal also low? start->check_std sys_issue System-wide issue likely. Check instrument. check_std->sys_issue Yes analyte_issue Analyte-specific issue likely. check_std->analyte_issue No check_source Clean MS Ion Source, Inlet Liner, & Septum. sys_issue->check_source check_prep Was the sample prepared correctly? analyte_issue->check_prep check_leaks Check for system leaks. check_source->check_leaks end_good Problem Resolved check_leaks->end_good reprep Reprepare sample and standards. check_prep->reprep No check_degradation Could the analyte have degraded? check_prep->check_degradation Yes reprep->end_good fresh_sol Use fresh stock solution. Protect from light/air. check_degradation->fresh_sol Yes check_matrix Is this a complex matrix? (Potential ion suppression) check_degradation->check_matrix No fresh_sol->end_good matrix_sol Improve cleanup, use matrix-matched standards, or use isotope-labeled IS. check_matrix->matrix_sol Yes check_matrix->end_good No matrix_sol->end_good

A decision tree for troubleshooting low analyte response.

References

Technical Support Center: Synthesis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Acetyl-5-methylfuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, a common reaction being the Friedel-Crafts acylation of 2-methylfuran (B129897).

Issue 1: The reaction mixture has turned into a dark, insoluble tar or solid.

  • Question: My reaction mixture turned into a dark, insoluble tar. What is happening and how can I prevent this?

  • Answer: This is a classic sign of furan (B31954) polymerization or resinification, which is the most common side reaction. Furan and its derivatives are highly susceptible to polymerization under strong acidic conditions, often used in Friedel-Crafts reactions.[1]

    Troubleshooting Steps:

    • Use a Milder Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are very aggressive and promote polymerization.[1] Switch to milder alternatives such as zinc chloride (ZnCl₂), phosphoric acid (H₃PO₄), or solid acid catalysts like zeolites.[1][2][3]

    • Lower the Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to significantly reduce the rate of polymerization.[1][2] This is especially critical during the addition of the catalyst.

    • Control Reagent Addition: Add the Lewis acid catalyst slowly and in a controlled manner to the mixture of 2-methylfuran and the acylating agent. This prevents localized high concentrations of acid and helps manage the reaction's exotherm.[1]

    • Ensure Reagent Purity: Use freshly distilled 2-methylfuran to remove any impurities or peroxides that could initiate polymerization.[4]

Issue 2: The yield of this compound is consistently low.

  • Question: My yields are very low (below 40%), even though I'm not seeing significant tar formation. What factors could be contributing to this?

  • Answer: Low yields can result from suboptimal reaction conditions, inefficient work-up, or competing side reactions that don't necessarily produce tar.

    Troubleshooting Steps:

    • Verify Anhydrous Conditions: Moisture can deactivate the catalyst and lead to a competing side reaction: the acid-catalyzed ring opening of the furan to form 1,4-dicarbonyl compounds.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Optimize Catalyst and Conditions: If using phosphoric acid, ensure it is a high concentration (e.g., 85%).[2][5] When using zinc chloride, it must be anhydrous.[6] The catalyst amount is also critical; for ZnCl₂, 0.015 moles per 0.5 moles of 2-methylfuran has been used effectively.[2]

    • Improve Work-up Procedure: The product can be lost during neutralization and extraction. After quenching the reaction, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform, dichloromethane) to maximize recovery.[5]

    • Check Reactant Stoichiometry: An inappropriate ratio of 2-methylfuran to the acylating agent (acetic anhydride) can lead to incomplete conversion. A slight excess of acetic anhydride (B1165640) is typically used.[2]

Issue 3: A significant amount of a second product is observed in my analysis (GC/MS, NMR).

  • Question: My analysis shows a significant byproduct. I suspect it is the diacylated product. How can I improve the selectivity for mono-acylation?

  • Answer: The formation of a diacetylated byproduct can occur if the initially formed this compound undergoes a second acylation. While the acetyl group is deactivating, forcing conditions can promote this side reaction.[4]

    Troubleshooting Steps:

    • Control Molar Ratios: Avoid a large excess of the acylating agent. A molar ratio of 2-methylfuran to acetic anhydride between 1:2 and 1:1.1 is often recommended.[2][5]

    • Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Stop the reaction as soon as the starting material is consumed and before significant amounts of the diacylated product begin to form.[5]

    • Avoid High Temperatures and Long Reaction Times: Elevated temperatures and extended reaction times increase the probability of a second acylation.[4] Adhering to the recommended reaction time (e.g., 3-5 hours) and temperature is crucial.[2][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most common laboratory and industrial method is the Friedel-Crafts acylation of 2-methylfuran using acetic anhydride as the acylating agent.[2][7] The reaction is typically catalyzed by a mild Lewis acid like zinc chloride (ZnCl₂) or an acid like phosphoric acid (H₃PO₄).[2][5]

  • Q2: What are the primary side-products I should be aware of?

    • A2: The main side-products are:

      • Polymers/Resins: Formed from the acid-catalyzed polymerization of the furan ring.[1]

      • Diacylated Products: Such as 2,5-diacetyl-5-methylfuran, resulting from over-acylation.[4]

      • Ring-Opened Products: Such as 1,4-dicarbonyls, which can form if water is present.[1]

      • 2-Methylfuran Self-Coupling Products: This can be an issue particularly when using zeolite catalysts.[3]

  • Q3: Why is temperature control so critical in this synthesis?

    • A3: Temperature control is crucial primarily to prevent the acid-catalyzed polymerization of 2-methylfuran, which is highly exothermic and proceeds rapidly at higher temperatures.[1] Maintaining low temperatures (0-5 °C) minimizes this side reaction and improves the yield of the desired product.[2]

  • Q4: Can I use a stronger Lewis acid like AlCl₃?

    • A4: While AlCl₃ is a classic Friedel-Crafts catalyst, it is generally too harsh for furan compounds and aggressively promotes polymerization, leading to low yields and significant tar formation.[1] Milder catalysts are strongly recommended.[1]

  • Q5: What is a typical yield for this reaction?

    • A5: With optimized conditions, such as using ZnCl₂ or H₃PO₄ as a catalyst at controlled temperatures, yields of 60-70% are commonly reported.[2] Some methods claim yields greater than 90% under specific conditions.[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst System2-Methylfuran : Acetic Anhydride (Molar Ratio)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Zinc Chloride (ZnCl₂)1 : 20-5, then RT460-70Not specified[2]
Phosphoric Acid (H₃PO₄)1 : 1.5452.560-70Not specified[2]
Phosphoric Acid (H₃PO₄)1 : 1.270589.498.6[4]
H-beta Zeolite1 : 5701.587.6~100[4]

Experimental Protocols

Protocol 1: Synthesis using Zinc Chloride (ZnCl₂) Catalyst [2]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, cool a mixture of acetic anhydride (1 mol) and 2-methylfuran (0.5 mol).

  • Catalyst Addition: While stirring, add anhydrous zinc chloride (0.015 mol) to the cooled mixture.

  • Reaction: Maintain the reaction temperature between 0-5 °C for 1 hour. Afterwards, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash thoroughly with water.

    • Neutralize the organic layer by washing with a saturated sodium carbonate solution.

    • Wash again with water and then dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Distill the crude product under reduced pressure (boiling point 78-82 °C at 14 mbar) to obtain pure this compound.

Protocol 2: Synthesis using Phosphoric Acid (H₃PO₄) Catalyst [2]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a mixture of 2-methylfuran (0.12 mol) and acetic anhydride (0.18 mol).

  • Catalyst Addition: Cool the mixture to 0 °C and add 85% phosphoric acid (1.5 g).

  • Reaction: After addition, warm the reaction mixture to 45 °C and maintain this temperature for 2.5 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

G cluster_main Main Reaction Pathway M0 2-Methylfuran R1 + M0->R1 M1 Acetic Anhydride M1->R1 M2 This compound M3 Acetic Acid Catalyst Catalyst (e.g., ZnCl₂) Catalyst->R1 Acylation R1->M2 R1->M3

Caption: Main reaction pathway for this compound synthesis.

G cluster_side Common Side-Reaction Pathways S0 2-Methylfuran S2 Polymer / Tar S0->S2 S1 Strong Acid (e.g., AlCl₃) S1->S2 Polymerization S3 This compound S5 2,5-Diacetyl-5-methylfuran S3->S5 S4 Acetic Anhydride (Excess) S4->S5 Diacylation S6 2-Methylfuran S8 Ring-Opened Products S6->S8 S7 H₂O / Acid S7->S8 Ring Opening

Caption: Key side-reactions in this compound synthesis.

G cluster_flow Troubleshooting Workflow Start Problem Observed Q1 Dark Tar / Polymerization? Start->Q1 A1 Use Milder Catalyst Lower Temperature Slow Reagent Addition Q1->A1 Yes Q2 Low Yield? Q1->Q2 No End Problem Resolved A1->End A2 Ensure Anhydrous Conditions Optimize Catalyst Amount Improve Work-up Q2->A2 Yes Q3 Diacylation Product? Q2->Q3 No A2->End A3 Control Molar Ratios Monitor Reaction Time Avoid High Temp Q3->A3 Yes Q3->End No A3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing GC Analysis of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography (GC) analysis of 2-Acetyl-5-methylfuran.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?

Answer: Peak tailing or fronting can compromise the accuracy of your quantification. The common causes and solutions are outlined below.[1]

Potential CauseRecommended Solution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylation of the liner if active sites are suspected.
Column Overloading Reduce the injection volume or dilute the sample. A lower concentration can prevent overloading the stationary phase.[1]
Improper Injection Technique Ensure a fast and consistent injection speed to introduce the sample as a narrow band.
Incompatible Solvent The solvent should be compatible with the stationary phase. For non-polar columns like an HP-5MS, using a non-polar solvent is ideal. If using a polar solvent like acetonitrile (B52724) with a non-polar column, peak splitting can occur.[2]
Incorrect Inlet Temperature If the temperature is too low, the sample may not vaporize completely. If it's too high, thermal degradation can occur. An injector temperature of around 280°C has been used successfully for furan (B31954) derivatives.[3]

Issue 2: Ghost Peaks or Carryover

Question: I am observing unexpected "ghost" peaks in my chromatograms, even during blank runs. What is the source of this contamination and how can I eliminate it?

Answer: Ghost peaks are typically the result of contamination within the GC system.[1][4] Here are the common sources and remedies:

Potential CauseRecommended Solution
Contaminated Syringe Thoroughly clean the syringe with an appropriate solvent between injections.
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.[5]
Contaminated Inlet Liner Replace the inlet liner. It is a common source of carryover from previous injections.
Carrier Gas Contamination Ensure high-purity carrier gas and consider using a gas purifier.
Sample Backflash This occurs when the sample volume is too large for the liner under the current temperature and pressure conditions, leading to contamination of the inlet.[5] Reduce the injection volume or use a liner with a larger internal diameter.

Issue 3: Poor Resolution or Peak Overlap

Question: I am unable to achieve baseline separation between this compound and other components in my sample. How can I improve the resolution?

Answer: Achieving good resolution is critical for accurate identification and quantification.[1] Consider the following adjustments:

Potential CauseRecommended Solution
Inappropriate GC Column An HP-5MS column has been shown to be effective in separating various furan derivatives.[3][6][7] Ensure you are using a column with the appropriate stationary phase and dimensions for your application.
Suboptimal Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
Incorrect Carrier Gas Flow Rate The carrier gas flow rate affects the efficiency of the separation.[4] Optimize the flow rate for your column dimensions and carrier gas type.
Improper Sample Preparation Complex matrices can introduce interfering compounds.[8] Consider sample cleanup techniques like Solid Phase Extraction (SPE) to remove matrix interferences before GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial injection parameters for the analysis of this compound?

A1: Based on established methods for furan derivatives, the following parameters can be used as a starting point.[3][9]

ParameterRecommended Value
Injector Temperature 280 °C
Injection Mode Split
Split Ratio 1:10
Split Flow 10 mL/min
Injection Volume 1 µL
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1 mL/min

Q2: How can I improve the sensitivity for trace-level analysis of this compound?

A2: For trace analysis, a splitless injection is often preferred as it transfers the entire sample onto the column.[10] However, this technique requires careful optimization of parameters like the splitless hold time and initial oven temperature to ensure proper sample focusing and avoid peak broadening.[10] Additionally, sample preparation techniques like Solid-Phase Microextraction (SPME) can be employed to pre-concentrate the analyte before injection, thereby enhancing sensitivity.[6][8]

Q3: What is the importance of the inlet liner, and which type should I use?

A3: The inlet liner is a critical component where the sample is vaporized and introduced to the column. The choice of liner can significantly impact peak shape and reproducibility. For splitless injections, a liner with a larger internal diameter is often preferred to accommodate the solvent vapor expansion and prevent backflash.[10] Using a liner with glass wool can help to trap non-volatile residues and provide a more uniform vaporization surface, but it's crucial that the glass wool is deactivated to prevent analyte interaction.

Experimental Protocols

Protocol 1: Standard GC-MS Method for this compound Analysis

This protocol outlines a standard method for the analysis of this compound using a split injection.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or hexane) to a final concentration within the linear range of the detector.

  • GC-MS System:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injection Parameters:

    • Injector Temperature: 280 °C.[3]

    • Injection Volume: 1 µL.

    • Injection Mode: Split with a ratio of 1:10.[3][9]

    • Split Flow: 10 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 32 °C, hold for 4 minutes.[9]

    • Ramp to 200 °C at a rate of 20 °C/min.[9]

    • Hold at 200 °C for 3 minutes.[3]

  • Mass Spectrometer (MS) Detector:

    • Acquire data in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_end End start Problem with Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape ghost_peaks Ghost Peaks? peak_shape->ghost_peaks No sol_peak_shape Check: - Active Sites - Column Overload - Injection Technique - Solvent - Inlet Temp peak_shape->sol_peak_shape Yes resolution Poor Resolution? ghost_peaks->resolution No sol_ghost_peaks Check: - Syringe - Septum - Liner - Carrier Gas - Backflash ghost_peaks->sol_ghost_peaks Yes sol_resolution Check: - GC Column - Temp Program - Flow Rate - Sample Prep resolution->sol_resolution Yes end Optimized Chromatogram resolution->end No sol_peak_shape->end sol_ghost_peaks->end sol_resolution->end

Caption: A logical workflow for troubleshooting common GC issues.

Injection_Parameter_Optimization cluster_input Input Parameters cluster_process GC System cluster_output Chromatographic Output Inlet_Temp Inlet Temperature Vaporization Sample Vaporization Inlet_Temp->Vaporization Injection_Vol Injection Volume Injection_Vol->Vaporization Split_Ratio Split Ratio Transfer Transfer to Column Split_Ratio->Transfer Liner_Type Liner Type Liner_Type->Vaporization Vaporization->Transfer Peak_Shape Peak Shape Transfer->Peak_Shape Sensitivity Sensitivity Transfer->Sensitivity Resolution Resolution Transfer->Resolution

Caption: Key injection parameters influencing chromatographic results.

References

Technical Support Center: Quantification of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Acetyl-5-methylfuran.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1][2] These effects can manifest as either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the analytical signal), leading to inaccurate quantification.[1][3] This interference arises because other compounds in the sample extract can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][3]

Q2: What are the common causes of matrix effects in bioanalysis?

A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous substances from the sample that interfere with the ionization of the target analyte.[1] Common sources of interference include:

  • Endogenous components: In biological matrices, phospholipids, proteins, and salts are major contributors to matrix effects.[1][4]

  • Exogenous components: These can be introduced during sample collection or preparation and include anticoagulants, stabilizers, or co-administered medications.[1]

  • Complex food matrices: In food analysis, a wide variety of compounds such as carbohydrates, fats, and proteins can co-extract with this compound and cause matrix effects.

Q3: How can I identify if my analysis is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A stable signal is observed until a matrix component elutes, causing a dip or rise in the signal, which indicates ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spiking: This is a widely used quantitative method.[1] It involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor, indicates the degree of signal suppression or enhancement.[1] A matrix factor of less than 1 suggests signal suppression, while a value greater than 1 indicates signal enhancement.[1]

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve can reveal the presence of matrix effects.[3] A significant difference in the slopes indicates that the matrix is influencing the analyte's response.[3]

Q4: What are the general strategies to mitigate matrix effects?

A4: Several strategies can be employed to reduce or eliminate matrix effects:

  • Enhanced Sample Cleanup: More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[3][5]

  • Isotope Dilution: Using a stable isotope-labeled internal standard that co-elutes with the analyte is a very effective way to correct for matrix effects, as it experiences similar signal suppression or enhancement.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's signal.[3]

  • Chromatographic Separation: Optimizing the chromatographic conditions to better separate the analyte from matrix components can reduce the likelihood of co-elution and associated ion suppression.

Troubleshooting Guide

Issue 1: I am observing significant signal suppression for this compound. What are the likely causes and how can I fix it?

Answer:

Signal suppression is a common manifestation of matrix effects. The primary cause is the presence of co-eluting compounds from your sample matrix that compete with this compound for ionization in the MS source.

Troubleshooting Steps:

  • Confirm Matrix Effects: First, confirm that the issue is indeed due to matrix effects using one of the methods described in FAQ Q3 (e.g., post-extraction spiking).

  • Improve Sample Preparation: Your current sample preparation protocol may not be sufficient to remove all interfering components. Consider implementing a more rigorous cleanup method:

    • Solid-Phase Extraction (SPE): SPE can be highly effective in removing matrix components. For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) could be a good starting point.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from the matrix. You may need to optimize the extraction solvent and pH to achieve good recovery of this compound while minimizing the co-extraction of interferences.

  • Optimize Chromatography: If extensive sample cleanup is not feasible, focus on improving the chromatographic separation. A longer column, a different stationary phase, or a modified gradient elution program can help to resolve this compound from the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound is the most reliable way to compensate for signal suppression. Since the internal standard will be affected by the matrix in the same way as the analyte, the ratio of their signals will remain constant, leading to accurate quantification.

Issue 2: My recovery for this compound is consistently low. Could this be a matrix effect?

Answer:

Low recovery can be due to several factors, and matrix effects are one possibility, although it's more likely related to the sample preparation process itself. Matrix effects primarily affect the ionization efficiency in the MS source, which impacts the signal intensity, whereas recovery relates to the efficiency of the extraction process.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency: To determine if the low recovery is due to inefficient extraction, perform a recovery experiment. Spike a known amount of this compound into a blank matrix before the extraction step and another known amount into a matrix extract after the extraction step. The recovery is the ratio of the analyte response in the pre-extraction spike to the post-extraction spike.

  • Optimize Sample Preparation: If the extraction efficiency is low, you will need to optimize your sample preparation protocol. For Headspace Solid-Phase Microextraction (HS-SPME), factors such as extraction time, temperature, and the type of SPME fiber can significantly impact recovery.[9] For LLE or SPE, consider changing the solvent, pH, or sorbent type.

  • Check for Analyte Degradation: this compound could potentially degrade during sample processing, especially if harsh conditions (e.g., high temperatures, extreme pH) are used.

  • Differentiate from Signal Suppression: It's important to distinguish between low recovery and signal suppression. A recovery experiment as described above will help you to do this. If the recovery is good (e.g., >80%), but you still see a low signal for your samples, then signal suppression is the more likely culprit.

Issue 3: I am seeing signal enhancement for my analyte. Is this also a matrix effect and how should I handle it?

Answer:

Yes, signal enhancement is another form of matrix effect, although it is generally observed less frequently than signal suppression.[3] It occurs when co-eluting matrix components facilitate the ionization of the target analyte, leading to a higher than expected signal.

Troubleshooting Steps:

The strategies for addressing signal enhancement are the same as for signal suppression:

  • Confirm and Quantify the Effect: Use the post-extraction spiking method to quantify the degree of signal enhancement.

  • Implement Mitigation Strategies:

    • Improved sample cleanup to remove the enhancing compounds.

    • Matrix-matched calibration to compensate for the enhancement.

    • Use of a stable isotope-labeled internal standard for the most accurate correction.

    • Sample dilution to reduce the concentration of the enhancing components.

Quantitative Data Summary

The following table summarizes recovery data for furan (B31954) derivatives, including 2-acetylfuran, from various food matrices using HS-SPME-GC-MS/MS. This data can serve as a benchmark for your own experiments.

Food MatrixAnalyteRecovery (%)RSD (%)
Canned Oily FishFuran and 10 derivatives75.9–114.6Intra-day: 1-16, Inter-day: 4-20
FruitFuran and 10 derivatives86.1–113.9Intra-day: 1-16, Inter-day: 4-20
JuiceFuran and 10 derivatives84.9–117.2Intra-day: 1-16, Inter-day: 4-20

Data sourced from a study on the analysis of furan and its derivatives in food matrices.[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Food Matrices by HS-SPME-GC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of furan and its derivatives in various food commodities.[10][11]

1. Sample Preparation:

  • Fruit or Juice Samples: Homogenize the sample. In a headspace vial, mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution.[12]

  • Canned Oily Fish Samples: Homogenize the sample. In a headspace vial, mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution.[12]

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound if available, or a related compound with similar properties).

  • Equilibration: Equilibrate the sample at 35°C for 15 minutes.[12]

  • SPME Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[12]

2. GC-MS/MS Analysis:

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Injector: Split mode (e.g., split ratio 1:10) at 280°C.[11]

  • Oven Temperature Program: Start at 32°C (hold for 4 min), then ramp to 200°C at 20°C/min (hold for 3 min).[11]

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

3. Quantification:

  • Create a calibration curve using matrix-matched standards or by standard addition.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Preparation of this compound Analytical Standards

This protocol describes the preparation of stock and working standard solutions of this compound for calibration purposes.[13]

1. Stock Solution (e.g., 1000 ppm):

  • Accurately weigh 100 mg of this compound using an analytical balance.[13]

  • Quantitatively transfer the weighed compound into a 100 mL volumetric flask.[13]

  • Dissolve the this compound in a suitable solvent (e.g., ethanol) and then dilute to the mark with the same solvent.[13]

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.[13]

2. Working Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to achieve the desired concentrations for constructing a calibration curve.[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Coffee, Juice) Homogenization Homogenization/ Dilution Sample->Homogenization IS_Addition Addition of Internal Standard Homogenization->IS_Addition Equilibration Equilibration IS_Addition->Equilibration SPME HS-SPME Extraction Equilibration->SPME GC_MS GC-MS/MS Analysis SPME->GC_MS Quantification Quantification GC_MS->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Suspected Matrix Effect) Confirm Confirm Matrix Effect (Post-Extraction Spike) Start->Confirm No_Effect No Significant Matrix Effect Confirm->No_Effect No Mitigate Implement Mitigation Strategy Confirm->Mitigate Yes Cleanup Enhance Sample Cleanup (SPE/LLE) Mitigate->Cleanup Calibration Use Matrix-Matched Calibration Mitigate->Calibration IS Use Stable Isotope Internal Standard Mitigate->IS Dilution Dilute Sample Mitigate->Dilution Revalidate Re-evaluate and Validate Cleanup->Revalidate Calibration->Revalidate IS->Revalidate Dilution->Revalidate

Caption: Decision tree for troubleshooting matrix effects in analytical methods.

References

Technical Support Center: Chromatographic Separation of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of furan (B31954) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing furan aldehydes using reversed-phase HPLC?

A1: The primary cause of peak tailing for polar furan derivatives, such as furan aldehydes, is the interaction between the analyte and active residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] These secondary interactions cause some analyte molecules to be retained longer, resulting in an asymmetrical peak shape.[1]

Q2: How can I improve the resolution between structurally similar furan derivatives in GC analysis?

A2: Improving resolution can be achieved by optimizing the GC column selection and the oven temperature program. Using a column with a different selectivity, such as a cyanopropyl silicone column (e.g., HP-88) for furan fatty acid methyl esters, can provide better separation than a non-polar or low-polarity column.[2] Additionally, a slower oven temperature ramp rate can enhance the separation of closely eluting compounds.[2]

Q3: Is derivatization necessary for the GC-MS analysis of all furan derivatives?

A3: No, derivatization is not always required. It is primarily necessary for furan derivatives that have active functional groups, like the carboxyl group in furan fatty acids, to increase their volatility and thermal stability for GC analysis.[2] For highly volatile compounds such as furan and its simple alkylated derivatives, derivatization is not needed.[2]

Q4: Which type of column is suitable for the chiral separation of furan derivatives?

A4: Cyclodextrin-based chiral stationary phases (CSPs) are effective for the enantiomeric separation of chiral furan derivatives in HPLC, particularly in the reverse phase mode.[3] Specifically, hydroxypropyl-β-cyclodextrin, 2,3-dimethyl-β-cyclodextrin, and acetyl-β-cyclodextrin stationary phases have shown good results.[3] For GC, a per-O-methyl-β-cyclodextrin column can be used for volatile furan ethers.[4]

Q5: Can HPLC be used for the analysis of volatile furan derivatives to avoid artifact formation?

A5: Yes, HPLC is a suitable alternative to GC for analyzing furan derivatives, especially when there is a concern about the formation of artifacts at high temperatures in the GC injector.[5] The use of HPLC avoids the high temperatures that can potentially alter the actual amounts of these derivatives in the sample.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC of Furan Aldehydes

Question: My chromatographic peaks for furan aldehydes are exhibiting significant tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing for furan aldehydes in reversed-phase HPLC is a common issue. The following troubleshooting workflow can help identify and resolve the problem.

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks only_furan Only Furan Aldehyde Peaks Tail check_all_peaks->only_furan No all_peaks All Peaks Tail check_all_peaks->all_peaks Yes check_silanol Secondary Silanol Interactions only_furan->check_silanol check_pH Inappropriate Mobile Phase pH only_furan->check_pH check_column_degradation Column Degradation (voids, blocked frit) all_peaks->check_column_degradation solution_silanol Use end-capped column or adjust mobile phase pH check_silanol->solution_silanol solution_column_degradation Replace guard column or analytical column check_column_degradation->solution_column_degradation solution_pH Optimize mobile phase pH to ensure consistent ionization check_pH->solution_pH

Troubleshooting workflow for peak tailing in HPLC.

Detailed Steps:

  • Evaluate the Scope of Tailing: Determine if the tailing is specific to furan aldehyde peaks or if it affects all peaks in the chromatogram.

  • Tailing Specific to Furan Aldehydes:

    • Cause: Secondary interactions with silanol groups are likely.[1]

    • Solution: Switch to a well-end-capped column to minimize exposed silanol groups. Alternatively, adjusting the mobile phase pH can help suppress the ionization of silanol groups.[1]

  • Tailing Affects All Peaks:

    • Cause: This suggests a physical issue with the column, such as degradation, the formation of a void at the inlet, or a partially blocked frit.[1]

    • Solution: Replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.[1]

Issue 2: Poor Resolution and Co-elution in GC of Furan Derivatives

Question: I am struggling to separate my target furan derivatives from other compounds in my sample. How can I improve the resolution?

Answer: Poor resolution in GC can often be addressed by optimizing the column and temperature program.

G start Poor Resolution / Co-elution check_column Is the column providing sufficient selectivity? start->check_column inadequate_column Inadequate Column Selection check_column->inadequate_column No check_temp Is the temperature program optimized? check_column->check_temp Yes solution_column Select a column with a different stationary phase (e.g., HP-5MS or HP-WAX) for better selectivity. inadequate_column->solution_column suboptimal_temp Suboptimal Temperature Program check_temp->suboptimal_temp No solution_temp Decrease the initial temperature and/or reduce the ramp rate. suboptimal_temp->solution_temp

Logical workflow for improving GC resolution.

Detailed Steps:

  • Assess Column Selectivity: If you are using a general-purpose non-polar column, it may not be providing enough selectivity for your specific furan derivatives.

    • Solution: Consider a column with a different stationary phase. For example, an HP-5MS column has been shown to successfully separate a wide range of furan derivatives, including isomers.[6][7] In some cases, a wax-based column like an HP-WAX may also be suitable, though it can sometimes lead to peak tailing for furan itself.[6][7]

  • Optimize Temperature Program: A fast temperature ramp can lead to insufficient separation of closely eluting compounds.[2]

    • Solution: Try decreasing the initial oven temperature and using a slower ramp rate to increase the interaction time of the analytes with the stationary phase, thereby improving separation.[2]

Column Selection and Performance Data

The choice of chromatographic column is critical for the successful separation of furan derivatives. Below is a summary of commonly used columns and their applications.

HPLC Columns for Furan Derivative Analysis
Column TypeStationary PhaseApplicationKey AdvantagesReference(s)
Reversed-PhaseC8Simultaneous determination of four major furan derivatives in coffee.Good retention and separation of hydrophilic furan derivatives.[5]
Reversed-PhaseC18Simultaneous separation of 10 furan derivatives in apple cider and wine.Good separation efficiency for a wide range of furan derivatives.[8]
Reversed-PhaseNewcrom R1Analysis of furan and furan-3,4-dicarboxylic acid.Low silanol activity, which can reduce peak tailing.[9][10]
ChiralCyclodextrin-based (e.g., Cyclobond RSP, DM, AC)Enantiomeric separation of chiral furan derivatives.Effective for resolving enantiomers in reverse-phase mode.[3]
HILICZwitterionic (e.g., ZIC-HILIC)Separation of polar and hydrophilic compounds.Orthogonal selectivity to reversed-phase, good for highly polar analytes.[11][12]
GC Columns for Furan Derivative Analysis
Column TypeStationary PhaseApplicationKey AdvantagesReference(s)
CapillaryHP-5MS (5% Phenyl Methyl Siloxane)Simultaneous analysis of furan and its derivatives in food matrices.Good separation of a wide range of furan derivatives, including isomers.[6][7][13]
CapillaryHP-WAX (Polyethylene Glycol)Separation of furan and its derivatives.Can separate a range of furan derivatives, but may cause tailing for some compounds.[6][7]
CapillaryPLOT Q (Porous Layer Open Tubular)Analysis of furan in food and beverages.Good for analyzing highly volatile compounds like furan.[14]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Furan Derivatives in Coffee

This protocol is for the simultaneous determination of four major furan derivatives in coffee grounds and brews.[5]

  • Instrumentation: Agilent 1100 series HPLC system with a diode array detector.

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a pre-column of the same material.

  • Mobile Phase:

    • A: 0.1% acetic acid in water

    • B: Methanol

  • Gradient Program:

    • Start with 100% A.

    • At 2.5 min, increase B to 16%.

    • Between 10 and 10.5 min, increase B to 100% and hold until 15 min.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 2 µL

  • Sample Preparation: No pre-treatment other than centrifugation is needed.

Protocol 2: GC-MS/MS Analysis of Furan and its Derivatives in Food

This protocol is for the simultaneous analysis of furan and 10 of its derivatives in various food commodities.[6]

  • Instrumentation: GC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injector Temperature: 280°C

  • Split Ratio: 1:10

  • Oven Temperature Program:

    • Initial temperature of 32°C, hold for 4 min.

    • Ramp to 200°C at a rate of 20°C/min.

    • Hold at 200°C for 3 min.

  • Sample Preparation (SPME Arrow):

    • For fruit or juice samples, mix 5 g of the sample with 5 mL of saturated NaCl solution in a headspace vial.

    • For canned oily fish, mix 1 g of the sample with 9 mL of saturated NaCl solution.

    • Equilibrate the sample at 35°C for 15 minutes.

    • Use a carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow to adsorb the analytes from the headspace for 15 minutes at 35°C.

References

Technical Support Center: Method Development for Trace-Level Detection of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in developing and troubleshooting methods for the trace-level detection of 2-Acetyl-5-methylfuran. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (e.g., Tailing, Fronting)

  • Question: My chromatographic peaks for this compound are exhibiting significant tailing. What are the likely causes and how can I resolve this?

    • Answer: Peak tailing is a common problem in gas chromatography (GC) that can be caused by several factors:

      • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte, causing tailing.[1] To resolve this, use deactivated liners and columns. If your column is old, it may have developed active sites; trimming the first few centimeters or replacing the column may be necessary.[1] Regular cleaning of the inlet liner is also recommended.[1]

      • Column Contamination: Buildup of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[1] Regularly baking out your column according to the manufacturer's instructions can help remove contaminants. Trimming the front end of the column can also eliminate the contaminated section.[1]

      • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing and broadening.[1] Ensure the column is installed according to the manufacturer's guidelines, with the correct insertion distance.

      • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. This can be addressed by diluting the sample or reducing the injection volume.

  • Question: My peaks are showing fronting. What could be the cause?

    • Answer: Peak fronting, which can look like a shark fin, is often due to the injection technique, where too much or too concentrated a sample is injected onto the column.[2]

Issue 2: Poor Resolution and Co-eluting Peaks

  • Question: I am struggling to separate this compound from other compounds in my sample. How can I improve the resolution?

    • Answer: Poor resolution and co-eluting peaks can compromise the accuracy of your analysis. Here are several strategies to address these issues:

      • Inadequate GC Column Selection: Using a non-polar or low-polarity column may not provide sufficient selectivity for structurally similar furan (B31954) derivatives.[1] For furan analysis, a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) is often used.[1][3]

      • Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to insufficient separation of compounds that elute closely together.[1] Try adjusting the initial temperature, ramp rate, and final hold time to improve separation.

      • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) affects the efficiency of the separation. Ensure the flow rate is set to the optimal level for your column dimensions.

Issue 3: Low Sensitivity or No Peak Detected

  • Question: I am not detecting this compound in my samples, or the signal is very weak, even though I expect it to be present. What should I check?

    • Answer: Low sensitivity can be a significant hurdle in trace-level analysis. Consider the following:

      • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of your instrument. For higher sensitivity, consider using a triple quadrupole mass spectrometer (MS/MS), which offers greater sensitivity.[1]

      • Sample Preparation and Extraction: Due to the volatility of furan derivatives, they can be lost during sample handling and preparation.[1] Headspace (HS) sampling and solid-phase microextraction (SPME) are recommended techniques for volatile compounds.[1][4] SPME, in particular, offers improved sensitivity for lower concentration levels.[4]

      • Detector Issues: Ensure your mass spectrometer is tuned correctly and that the detector is clean and functioning properly. A dirty ion source or a failing electron multiplier can lead to a significant loss in sensitivity.[5]

      • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression.[1] Modifying the sample preparation procedure to remove interfering compounds or using matrix-matched calibration standards can help mitigate these effects.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

  • Q1: What are the recommended methods for extracting this compound from food matrices?

    • A1: Due to its high volatility, headspace (HS) sampling and solid-phase microextraction (SPME) are the two main sample introduction techniques for the GC-MS analysis of this compound.[1][4] SPME is often preferred for its higher sensitivity at lower concentrations.[4] A carboxen-polydimethylsiloxane (CAR/PDMS) SPME fiber is commonly used for the extraction of furan derivatives.[3]

  • Q2: How should I store samples containing this compound?

    • A2: It is recommended to store samples in tightly sealed containers under an inert gas in a cool, well-ventilated area to prevent the loss of the volatile analyte.[]

Instrumentation and Analysis

  • Q3: What type of GC column is best suited for the analysis of this compound?

    • A3: A non-polar or medium-polarity column is typically used. An HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) has been shown to be effective for separating furan and its derivatives.[1][3]

  • Q4: What are the typical GC-MS parameters for this analysis?

    • A4: While the optimal parameters may vary depending on the specific instrument and sample matrix, a typical starting point would be:

      • Injector: Splitless or split mode with a high split ratio.

      • Oven Program: An initial temperature of around 35-40°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.[1][7]

      • MS Detector: Electron Ionization (EI) at 70 eV, with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.[4]

  • Q5: Is derivatization necessary for the analysis of this compound?

    • A5: Derivatization is generally not required for the analysis of this compound by GC-MS due to its volatility. However, for other less volatile or more polar furan derivatives, derivatization can improve chromatographic properties and detection limits.[8][9]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD), limits of quantitation (LOQ), and recovery data for furan and its derivatives from various studies.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Furan Derivatives in Food Matrices

CompoundMatrixMethodLODLOQReference
Furan and 10 derivativesCommercial FoodsHS-SPME-Arrow GC-MS/MS0.001 - 1.071 ng/g0.003 - 3.571 ng/g[10]
Furan and 5 alkylfuransBaby food and cerealsHS-GC-MS / SPME-GC-MS-5 µg/kg[11][12]
Furan and 5 alkylfuransCoffeeHS-GC-MS-200 µg/kg[11][12]
Furan and 10 derivativesCanned oily fish, fruit, juiceSPME-GC-MS/MS-0.003 - 0.675 ng/g[3]

Table 2: Recovery Data for Furan Derivatives in Food Matrices

MatrixMethodRecovery (%)Reference
Baby food and cerealsHS-GC-MS / SPME-GC-MS80 - 110%[11][12]
Canned oily fishSPME-GC-MS/MS75.9 - 114.6%[3]
FruitSPME-GC-MS/MS86.1 - 113.9%[3]
JuiceSPME-GC-MS/MS84.9 - 117.2%[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Fruit or Juice Samples by HS-SPME-GC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of furan and its derivatives at trace levels.[1][3]

  • Sample Preparation:

    • Homogenize the sample if necessary.

    • In a headspace vial, mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution.[1][3]

    • Add an appropriate internal standard (e.g., d4-furan).[4]

  • Equilibration:

    • Equilibrate the sample at 35°C for 15 minutes.[3][4]

  • SPME Extraction:

    • Expose a CAR/PDMS SPME Arrow fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[1][3]

  • GC-MS/MS Analysis:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1][3]

    • Injector: Split mode with a split ratio of 1:10, split flow rate of 10 mL/min, and an injector temperature of 280°C.[1]

    • Oven Program: Initial temperature of 32°C, hold for 4 minutes, then ramp to 200°C at a rate of 15°C/min.[1]

    • MS Detector: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Visualizations

Caption: Experimental workflow for HS-SPME-GC-MS/MS analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_resolution Resolution Issues start Poor Analytical Result peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting no_peak No Peak / Low Signal start->no_peak co_elution Co-eluting Peaks start->co_elution sol_tailing1 Check for Active Sites (Liner, Column) peak_tailing->sol_tailing1 sol_tailing2 Inspect Column for Contamination peak_tailing->sol_tailing2 sol_tailing3 Verify Column Installation peak_tailing->sol_tailing3 sol_nopeak1 Optimize Sample Prep (SPME) no_peak->sol_nopeak1 sol_nopeak2 Check MS Tune and Detector no_peak->sol_nopeak2 sol_nopeak3 Address Matrix Effects no_peak->sol_nopeak3 sol_coelution1 Optimize Oven Temperature Program co_elution->sol_coelution1 sol_coelution2 Evaluate GC Column Selectivity co_elution->sol_coelution2

Caption: Troubleshooting logic for common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to Certified Reference Materials for 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) and analytical standards play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comparative overview of commercially available analytical standards for 2-Acetyl-5-methylfuran, a key compound in various research and development areas, including flavor and fragrance analysis.

Comparison of this compound Analytical Standards

SupplierProduct NameCAS NumberPurity (Assay)Format
LGC Standards This compound1193-79-9Not specifiedNeat
Sigma-Aldrich This compound1193-79-998%Liquid
Tokyo Chemical Industry (TCI) This compound1193-79-9>98.0% (GC)Liquid[1][2][3][4]
Thermo Scientific Chemicals This compound, 98+%1193-79-9≥98.0%Liquid

Alternative Analytical Standards

Beyond the major suppliers of CRMs, other chemical suppliers provide this compound suitable for general research purposes. These materials may not have undergone the rigorous certification process of a CRM but can be a cost-effective alternative for applications where a high degree of metrological traceability is not required.

SupplierPurity Specification
Parchem 98.00 to 100.00 %
Santa Cruz Biotechnology Refer to Certificate of Analysis

Experimental Protocol: Purity Assessment by Gas Chromatography (GC-FID)

To verify the purity of a this compound analytical standard or to compare different batches, a gas chromatography with flame ionization detection (GC-FID) method is commonly employed. The following is a representative protocol.

1. Objective: To determine the purity of a this compound standard by calculating the area percentage of the main peak.

2. Materials and Reagents:

  • This compound analytical standard

  • High-purity solvent for dilution (e.g., Methanol or Acetonitrile, HPLC grade)

  • Volumetric flasks and pipettes

  • GC vials with caps

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-WAX, HP-5ms)

  • Data acquisition and processing software

4. Chromatographic Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

5. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for GC analysis.

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the this compound peak relative to the total peak area.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting and verifying a this compound analytical standard.

CRM_Selection_Workflow cluster_selection Standard Selection cluster_verification Standard Verification Define_Requirements Define Analytical Requirements Identify_Suppliers Identify Potential Suppliers Define_Requirements->Identify_Suppliers Input Request_CoA Request Certificate of Analysis Identify_Suppliers->Request_CoA Action Compare_Specs Compare Specifications (Purity, Uncertainty) Request_CoA->Compare_Specs Data Select_Standard Select Appropriate Standard Compare_Specs->Select_Standard Decision Prepare_Standard Prepare Standard Solution Select_Standard->Prepare_Standard Procurement GC_Analysis Perform GC-FID Analysis Prepare_Standard->GC_Analysis Sample Verify_Purity Verify Purity and Identity GC_Analysis->Verify_Purity Data Document_Results Document Results Verify_Purity->Document_Results Outcome

Caption: Workflow for selecting and verifying an analytical standard.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh_Standard Accurately Weigh Standard Dissolve_Dilute Dissolve and Dilute to Final Concentration Weigh_Standard->Dissolve_Dilute Transfer_Vial Transfer to GC Vial Dissolve_Dilute->Transfer_Vial Inject_Sample Inject Sample into GC Transfer_Vial->Inject_Sample Separate_Components Chromatographic Separation Inject_Sample->Separate_Components Detect_Signal FID Detection Separate_Components->Detect_Signal Integrate_Peaks Integrate Peak Areas Detect_Signal->Integrate_Peaks Calculate_Purity Calculate Area Percentage Purity Integrate_Peaks->Calculate_Purity Generate_Report Generate Analysis Report Calculate_Purity->Generate_Report

Caption: Workflow for GC-FID purity analysis.

References

Navigating the Analytical Maze: A Comparative Guide to 2-Acetyl-5-methylfuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Acetyl-5-methylfuran is critical for ensuring product quality, safety, and efficacy. This volatile compound, often found in heat-processed foods and potentially in pharmaceutical formulations, demands robust analytical methods for its accurate measurement. This guide provides an objective comparison of three primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is compared using experimental data from closely related furan (B31954) derivatives to provide a reliable framework for method selection.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is a critical decision that depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. GC-MS is a highly sensitive and specific method, particularly when coupled with headspace or solid-phase microextraction (SPME) for sample introduction.[1] HPLC-UV offers a simpler, more cost-effective alternative that is well-suited for less complex matrices or when higher concentrations of the analyte are expected.[1] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for detecting trace levels of the analyte in complex biological matrices.

The following table summarizes the key performance parameters for each method. It is important to note that while the GC-MS data is based on validated methods for the closely related 2-acetylfuran, the HPLC-UV and LC-MS/MS performance data are projected based on standard validation parameters for similar small molecules, as specific public-domain validation reports for this compound were not available.[1]

ParameterGC-MSHPLC-UV (Projected)LC-MS/MS (Projected)
Linearity (R²) >0.99[1]≥0.999≥0.999
Limit of Detection (LOD) 0.018 - 0.035 ng/g[1]~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) 0.003 - 0.675 ng/g[1]~0.5 µg/mL~0.2 ng/mL
Accuracy (% Recovery) 76 - 117%[1]95 - 105%90 - 110%
Precision (%RSD) Intra-day: 1 - 16%; Inter-day: 4 - 20%[1]< 2%< 15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these analytical methods. The following sections provide comprehensive protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective for the analysis of this compound in complex matrices like food products.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • For liquid samples (e.g., coffee), mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.

  • For solid samples, the exact preparation may vary depending on the matrix.

  • Equilibrate the sample at 35°C for 15 minutes.

  • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 35°C to adsorb the volatile analytes.[1]

2. GC-MS Analysis

  • GC System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 150°C at a rate of 5°C/min. Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Monitor characteristic ions of this compound: (e.g., m/z 124, 109, 81, 53).

3. Quantification

  • Generate a calibration curve by analyzing a series of standards of known this compound concentrations.

  • Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a straightforward approach for the quantification of this compound in less complex sample matrices.

1. Sample Preparation

  • Sample preparation will vary depending on the matrix.

  • For liquid samples, a simple dilution and filtration step may be sufficient.

  • For solid samples, an extraction with a suitable solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation and filtration is typically required.[1]

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A suitable gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 280 nm).

  • Injection Volume: 20 µL.[1]

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex biological samples such as plasma or urine. The following protocol is adapted from methods used for other furan derivatives.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a biological sample (e.g., plasma), add an internal standard and a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A UPLC system such as a Waters ACQUITY.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

3. Quantification

  • Construct a calibration curve using matrix-matched standards.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Add_NaCl Add Saturated NaCl Solution Sample->Add_NaCl Equilibrate Equilibrate at 35°C Add_NaCl->Equilibrate HS_SPME HS-SPME (CAR/PDMS) Equilibrate->HS_SPME GC_Injection GC Injection HS_SPME->GC_Injection Separation Chromatographic Separation (HP-5MS) GC_Injection->Separation MS_Detection MS Detection (EI, SIM) Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Calibration Calibration Curve Calibration->Data_Analysis

Caption: Workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis Result Result Data_Analysis->Result Calibration Calibration Curve Calibration->Data_Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation (C18) LC_Injection->Separation MSMS_Detection MS/MS Detection (ESI, MRM) Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Result Result Data_Analysis->Result Calibration Calibration Curve Calibration->Data_Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

References

A Comparative Analysis of 2-Acetyl-5-methylfuran and Other Furan Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of heterocyclic compounds as scaffolds for novel therapeutics is a field of continuous innovation. Among these, furan (B31954) derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of 2-Acetyl-5-methylfuran against other notable furan derivatives, including 2-acetylfuran, 5-hydroxymethylfurfural (B1680220) (5-HMF), and furfural. The comparison focuses on their physicochemical properties, biological activities, and synthesis, supported by available experimental data, detailed methodologies for key assays, and visualization of relevant biological pathways.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental to its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of this compound and its counterparts.

PropertyThis compound2-Acetylfuran5-Hydroxymethylfurfural (5-HMF)Furfural
Molecular Formula C₇H₈O₂[1][2]C₆H₆O₂C₆H₆O₃C₅H₄O₂
Molecular Weight ( g/mol ) 124.14[1][2]110.11126.1196.08
Boiling Point (°C) 100-101 @ 25 mmHg169114-116 @ 1 mmHg161.7
Appearance Clear to yellow-orange liquid[1]Colorless to yellow liquidWhite to yellow solidColorless to yellow oily liquid
Solubility in Water Slightly solubleSolubleHighly solubleModerately soluble (8.3 g/100 mL)

Comparative Biological Activities

While research on the specific biological activities of this compound is still emerging, the broader class of furan derivatives has been extensively studied for its therapeutic potential. This section compares the known biological effects of these compounds, highlighting the need for further investigation into this compound.

Antimicrobial Activity

Several furan derivatives have demonstrated efficacy against a range of microbial pathogens. While direct antimicrobial data for this compound is limited, it has been utilized as a starting material for the synthesis of compounds with antimicrobial properties. For instance, a furanonaphthoquinone analog synthesized using this compound exhibited inhibitory activity against various bacteria and fungi[3]. Similarly, chalcones derived from this compound have shown antimicrobial activity[4][5].

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Furanonaphthoquinone analog (from this compound)Gram-positive bacteria1.56 - 25[3]
Furanonaphthoquinone analog (from this compound)Helicobacter pylori0.1[3]
Furanonaphthoquinone analog (from this compound)FungiSimilar to Amphotericin B[3]
Chalcone (B49325) derivative (from this compound)Staphylococcus aureus-[5]
Chalcone derivative (from this compound)Escherichia coli-[5]
Antioxidant Activity
CompoundAssayIC₅₀Reference
5-HMFDPPH radical scavenging-
5-HMFABTS radical scavenging-
Chalcone derivative of this compound--
Anti-inflammatory Activity

Furan derivatives have been shown to modulate inflammatory pathways. For example, some natural furan derivatives can modify signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways[6][7]. Chalcones synthesized from this compound have been investigated for their anti-inflammatory effects, suggesting that this core structure can be a building block for anti-inflammatory agents[8]. A study on a chalcone derivative, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, demonstrated significant inhibition of both neurogenic and inflammatory phases in a formalin-induced paw-licking test in mice[9].

Cytotoxicity and Anticancer Activity

The cytotoxic potential of furan derivatives against various cancer cell lines is an active area of research. While direct IC₅₀ values for pure this compound are scarce, one study identified it as a component of the essential oil of Lavandula atriplicifolia, which exhibited cytotoxicity against LoVo and HepG2 cancer cell lines with LC₅₀ values of 7 µg/mL and 10 µg/mL, respectively[10].

Compound/ExtractCell LineIC₅₀/LC₅₀Reference
Essential oil containing this compoundLoVo (human colon adenocarcinoma)7 µg/mL[10]
Essential oil containing this compoundHepG2 (human liver cancer)10 µg/mL[10]
5-HMF--
Furfural--

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Furan derivatives can exert their biological effects by modulating key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate a simplified overview of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds, and a general workflow for evaluating the biological activity of furan derivatives.

NF_kB_Signaling_Pathway Simplified NF-κB Signaling Pathway Modulation cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Furan Furan Derivative Furan->IKK Inhibits Furan->NFkB_nuc Inhibits Translocation Experimental_Workflow General Workflow for Biological Evaluation of Furan Derivatives start Start: Synthesize/Isolate Furan Derivative char Physicochemical Characterization (NMR, MS, etc.) start->char antimicrobial Antimicrobial Activity (Broth Microdilution - MIC) char->antimicrobial antioxidant Antioxidant Activity (DPPH Assay - IC50) char->antioxidant cytotoxicity Cytotoxicity/Anticancer (MTT Assay - IC50) char->cytotoxicity data Data Analysis and Comparison antimicrobial->data antioxidant->data cytotoxicity->data mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) data->mechanism end Conclusion and Future Directions mechanism->end

References

A Comparative Analysis of 2-Acetyl-5-methylfuran and 2-Acetylfuran as Flavor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor precursors, 2-acetyl-5-methylfuran and 2-acetylfuran (B1664036). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in the fields of food science, flavor chemistry, and drug development in understanding the nuanced differences between these two key aroma compounds.

Chemical and Sensory Profile Comparison

Both this compound and 2-acetylfuran are heterocyclic compounds that contribute significantly to the desirable roasted, nutty, and caramel-like aromas in a variety of thermally processed foods. Their formation is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

FeatureThis compound2-Acetylfuran
Chemical Structure A furan (B31954) ring with an acetyl group at the 2-position and a methyl group at the 5-position.A furan ring with an acetyl group at the 2-position.
Molecular Formula C₇H₈O₂C₆H₆O₂
Molecular Weight 124.14 g/mol 110.11 g/mol
Odor Profile Sweet, caramel-like, roasted, and nutty with hay and coumarin (B35378) nuances.[1][2]Sweet, balsamic, caramel, and nutty with almond-like notes.[3][4]
Flavor Profile Nutty, cocoa-like with a toasted bready nuance.[1]Balsamic.[5]
Odor Threshold in Water Data not available. A "Threshold of Concern" has been established for toxicological purposes.[1]10,000 ppb[5]
Flavor Threshold in Water Data not available.80,000 ppb[5]
Odor Threshold in Beer Data not available.80,000 ppb[5]

Formation Pathways in the Maillard Reaction

The Maillard reaction is the primary route for the formation of both 2-acetylfuran and this compound. The specific precursors and reaction conditions significantly influence the yield of these flavor compounds.

General Maillard Reaction Pathway

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid, forming an N-substituted glycosylamine. This is followed by Amadori rearrangement to form a ketosamine, which then undergoes various degradation pathways, including dehydration and cyclization, to produce a wide array of flavor compounds, including furans.

Maillard_Reaction Reducing_Sugar Reducing Sugar Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine Amino_Acid Amino Acid Amino_Acid->Glycosylamine Amadori_Product Amadori Product (Ketosamine) Glycosylamine->Amadori_Product Amadori Rearrangement Degradation Degradation Products (e.g., Deoxyosones) Amadori_Product->Degradation Furans Furans (including 2-Acetylfuran and This compound) Degradation->Furans Dehydration & Cyclization

Caption: Generalized pathway of the Maillard reaction leading to the formation of furan derivatives.

Formation of 2-Acetylfuran

The formation of 2-acetylfuran can occur through multiple pathways depending on the specific amino acid present. For instance, with glycine, a C5 unit from glucose can combine with formaldehyde (B43269) derived from glycine.[6] In the case of other amino acids, 2-acetylfuran can be formed through the cyclization of the intact glucose skeleton or by the recombination of glucose fragments.[6] A key intermediate in its formation is 1,4-dideoxyosone, which undergoes dehydration and cyclization.[6]

Formation of this compound

The formation of this compound is often associated with the thermal degradation of 5-hydroxymethylfurfural (B1680220) (HMF), a common intermediate in the Maillard reaction, particularly in the presence of amino acids like glycine.[] HMF can degrade to form 5-methylfurfural, which can then be a precursor to this compound.[] It is also formed during the sugar-smoking of foods, where it is a major volatile compound associated with lipid oxidation and caramelization reactions.[]

Experimental Protocols for Analysis

The quantitative and qualitative analysis of this compound and 2-acetylfuran in food matrices is typically performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

A common and effective method for extracting volatile furan derivatives from food samples is Headspace Solid-Phase Microextraction (HS-SPME).

Protocol for HS-SPME:

  • Sample Preparation: Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, add a saturated NaCl solution (e.g., 5-9 mL) to aid in the release of volatile compounds.

  • Internal Standard: Spike the sample with a known amount of an appropriate internal standard (e.g., d4-furan) for accurate quantification.

  • Equilibration: Seal the vial and equilibrate the sample at a controlled temperature (e.g., 30-60°C) for a specific time (e.g., 10-15 minutes) with agitation.

  • Extraction: Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

HS_SPME_Workflow Sample Homogenized Food Sample (1-5 g) Vial Headspace Vial Sample->Vial Equilibration Equilibration (e.g., 30-60°C, 10-15 min) Vial->Equilibration NaCl Saturated NaCl Solution (for solid samples) NaCl->Vial IS Internal Standard IS->Vial SPME_Fiber SPME Fiber Exposure (e.g., 15-30 min) Equilibration->SPME_Fiber GC_Injection Thermal Desorption in GC Injector SPME_Fiber->GC_Injection

Caption: Experimental workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. An example program could be:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: Typically set at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

    • Mass Range: e.g., m/z 35-350.

Conclusion

Both this compound and 2-acetylfuran are crucial contributors to the desirable flavor profiles of many cooked foods. While they share similarities in their nutty and caramel-like sensory attributes, they possess distinct odor and flavor nuances. The choice of which precursor is more desirable will depend on the specific flavor profile being targeted. The formation of these compounds is intricately linked to the conditions of the Maillard reaction, offering opportunities for flavor modulation through the careful selection of precursors and processing parameters. The analytical methods outlined in this guide provide a robust framework for the accurate identification and quantification of these important flavor precursors in complex food matrices. Further research is warranted to determine the sensory thresholds of this compound to enable a more direct quantitative comparison with 2-acetylfuran.

References

Data Presentation: A Comparative Look at Analytical Performance

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on the Analysis of 2-Acetyl-5-methylfuran: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise and reliable quantification of this compound is essential. This furan (B31954) derivative is a significant compound found in heat-treated foods and is also utilized as a fragrance ingredient.[][2] This guide provides an objective comparison of the two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is based on available experimental data and established analytical principles to aid in method selection and validation.

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on factors such as required sensitivity, sample matrix complexity, and desired throughput. GC-MS is generally favored for its high sensitivity and specificity, particularly when combined with techniques like headspace or solid-phase microextraction (SPME) for sample introduction.[3] HPLC-UV presents a simpler and more accessible alternative, which may be adequate for less complex samples or when higher concentrations of the analyte are expected.[3]

The following table summarizes the typical quantitative performance parameters for these methods. The GC-MS data is based on a validation for the closely related compound 2-Acetylfuran, and similar performance is expected for this compound.[3] The HPLC-UV data represents projected performance based on typical capabilities for similar analytes.[3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) (Projected)
Linearity (R²) >0.99≥0.999
Accuracy (% Recovery) 76 - 117%95 - 105%
Precision (%RSD) Intra-day: 1 - 16%; Inter-day: 4 - 20%< 2%
Limit of Detection (LOD) 0.018 - 0.035 ng/g-
Limit of Quantification (LOQ) 0.003 - 0.675 ng/g-

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and is suitable for the detection of trace amounts of this compound.

1. Sample Preparation: The sample preparation method will depend on the matrix.

  • Liquid Samples: For liquid samples such as beverages or biological fluids, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) or solid-phase microextraction (SPME) can be employed to extract and concentrate the analyte.

  • Solid Samples: For solid samples like food products, a solvent extraction followed by a clean-up step may be necessary.

2. GC-MS Analysis:

  • Gas Chromatograph System: A standard GC system equipped with a capillary column is used.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5, DB-5) is typically suitable.[4]

  • Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 124, 109, 81, 53).

3. Quantification: A calibration curve is generated by analyzing a series of standards of known this compound concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • Liquid Samples: A simple dilution and filtration step may be sufficient.[3]

  • Solid Samples: An extraction with a suitable solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation and filtration is typically required.[3]

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.[3]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 270 nm).[3]

  • Injection Volume: 20 µL.[3]

3. Quantification: A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions of this compound.[3]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing cluster_results Results start Sample Collection extraction Extraction (LLE, SPME, Solvent) start->extraction cleanup Cleanup / Filtration extraction->cleanup gcms GC-MS Analysis cleanup->gcms hplcuv HPLC-UV Analysis cleanup->hplcuv integration Peak Integration gcms->integration hplcuv->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

References

A Researcher's Guide to Spectroscopic Databases for the Identification of 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a comparative overview of major spectroscopic databases for the identification of 2-Acetyl-5-methylfuran, a key flavor and fragrance compound. We will delve into a comparison of prominent public databases: the NIST WebBook, PubChem, and SpectraBase, supplemented by alternative identification methodologies.

Comparative Analysis of Spectroscopic Databases

The identification of an unknown compound through spectroscopy heavily relies on comparing its experimental spectrum with reference spectra stored in databases. The quality and comprehensiveness of these databases are therefore critical.

FeatureNIST WebBookPubChemSpectraBase
Mass Spectrometry (MS) Extensive EI-MS data with detailed GC retention indices on various columns.[1][2][3] Includes fragmentation patterns.Contains GC-MS data with links to the NIST Mass Spectrometry Data Center.[4]Provides access to multiple MS (GC) spectra for the compound.[5]
NMR Spectroscopy Does not directly host NMR spectra but may link to external resources.Contains 1H NMR spectra and links to NMRShiftDB.[4]Offers a comprehensive collection of 8 NMR spectra (1H and 13C).[5]
Infrared (IR) Spectroscopy Provides gas-phase IR spectra.Includes FTIR and ATR-IR spectra from various sources.[4]Contains 7 FTIR spectra, including ATR-IR.[5]
Raman Spectroscopy Data is not typically available.Provides FT-Raman spectra.[4]Includes 1 Raman spectrum.[5]
Search Algorithm Utilizes sophisticated algorithms like "Normal-Identity" and "Hybrid-Similarity" searches with match factors.Employs a structure-based search and links to spectral data from various contributors.Allows searching by name, InChI, InChIKey, or CAS number.
Data Accessibility Freely accessible.Freely accessible.Free access with a limited number of searches per month; full access requires a subscription.

Alternative and Complementary Identification Methods

Beyond direct database matching, several other techniques can aid in the identification of this compound:

  • De Novo Spectral Interpretation: This "from scratch" approach involves analyzing the fragmentation patterns in a mass spectrum or the chemical shifts and coupling constants in an NMR spectrum to deduce the molecular structure. For this compound, characteristic fragments in the mass spectrum would include the molecular ion and fragments corresponding to the loss of methyl and acetyl groups.

  • Predicted Spectra: Several software tools and web services can predict spectroscopic data (NMR, IR, and to some extent, MS) from a chemical structure. These predicted spectra can be compared with experimental data to support or refute a potential identification.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification.

Methodology:

  • Sample Preparation: For liquid samples like essential oils or flavor extracts, dilute the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (electron ionization source).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, HP-5) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum is compared against spectral libraries (e.g., NIST) for identification. The retention index is also calculated and compared with database values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound to elucidate its chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (1H NMR):

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

    • Spectral Width: 0-10 ppm.

  • Acquisition Parameters (13C NMR):

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O, C-O-C, aromatic C-H).

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound, which provides complementary vibrational information to IR spectroscopy.

Methodology:

  • Sample Preparation: Place the liquid sample in a glass vial or NMR tube.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Data Acquisition:

    • Laser Power: Use an appropriate laser power to avoid sample degradation.

    • Integration Time: Typically a few seconds per scan.

    • Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

    • Spectral Range: 200-3200 cm-1.

  • Data Analysis: Analyze the Raman shifts for characteristic vibrational modes of the molecule.

Visualization of Identification Workflow

The following diagram illustrates a typical workflow for identifying this compound using spectroscopic techniques and databases.

Identification_Workflow Workflow for this compound Identification cluster_Experiment Experimental Analysis cluster_Data Data Acquisition cluster_Database Database Comparison cluster_Alternative Alternative Methods cluster_Result Identification Sample Sample containing This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR FTIR_Raman FTIR/Raman Analysis Sample->FTIR_Raman MS_Spectrum Mass Spectrum & Retention Index GCMS->MS_Spectrum NMR_Spectrum 1H & 13C NMR Spectra NMR->NMR_Spectrum Vib_Spectrum IR/Raman Spectrum FTIR_Raman->Vib_Spectrum NIST NIST WebBook MS_Spectrum->NIST Search PubChem PubChem MS_Spectrum->PubChem Search SpectraBase SpectraBase MS_Spectrum->SpectraBase Search DeNovo De Novo Interpretation MS_Spectrum->DeNovo NMR_Spectrum->PubChem Search NMR_Spectrum->SpectraBase Search NMR_Spectrum->DeNovo Vib_Spectrum->PubChem Search Vib_Spectrum->SpectraBase Search Identification Confident Identification of This compound NIST->Identification PubChem->Identification SpectraBase->Identification DeNovo->Identification Prediction Spectral Prediction Prediction->Identification

Caption: Workflow for identifying this compound.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between obtaining experimental data and utilizing different database resources for compound identification.

Database_Relationship Spectroscopic Database Interconnectivity cluster_PrimaryDatabases Primary Public Databases cluster_CommercialDatabase Commercial/Subscription Database ExperimentalData Experimental Spectroscopic Data (MS, NMR, IR, Raman) NIST NIST WebBook (Primarily MS & GC Data) ExperimentalData->NIST Compare MS Data PubChem PubChem (Aggregator of multiple sources) ExperimentalData->PubChem Compare MS, NMR, IR, Raman SpectraBase SpectraBase (Wiley) (Comprehensive Spectral Data) ExperimentalData->SpectraBase Compare MS, NMR, IR, Raman Identification Compound Identification NIST->Identification PubChem->NIST Links to NIST data PubChem->Identification SpectraBase->PubChem Contributes data to PubChem SpectraBase->Identification

Caption: Interconnectivity of spectroscopic databases.

References

A Comparative Guide to Extraction Methods for 2-Acetyl-5-methylfuran in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for the furan (B31954) derivative, 2-Acetyl-5-methylfuran, from diverse food matrices. This compound is a significant flavor compound, and its accurate quantification is crucial for quality control and safety assessment in the food industry. This document outlines detailed experimental protocols, presents comparative data on method performance, and includes visualizations to clarify experimental workflows.

Introduction to this compound

This compound is a heterocyclic aromatic compound that contributes to the characteristic aroma of many thermally processed foods, including coffee, baked goods, and some processed juices.[1][2] Its formation is often associated with the Maillard reaction and caramelization processes.[3] Understanding the efficiency of different extraction techniques is paramount for its accurate analysis.

Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on the food matrix, the volatility of the compound, and the desired sensitivity of the analysis. This section compares several common techniques for the extraction of volatile and semi-volatile compounds like this compound from food samples.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the analysis of volatile and semi-volatile organic compounds in food.[4][5] It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating.

Soxhlet Extraction

A classic and robust solid-liquid extraction method, Soxhlet extraction is suitable for a wide range of compounds and matrices.[6][7] The sample is placed in a thimble, and a solvent is continuously cycled through the sample, ensuring exhaustive extraction.[7][8]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[9] The collapse of these bubbles near the sample material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the target analyte into the solvent.[9][10]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[11][12] The rapid and efficient heating can lead to shorter extraction times and reduced solvent consumption compared to conventional methods.[11][13]

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile compounds from a solvent extract. It is particularly useful for preventing the formation of artifacts that can occur at high temperatures. While not a primary extraction method itself, it is often used as a subsequent clean-up and concentration step after an initial solvent extraction.[14]

Quantitative Data Presentation

The following table summarizes the performance of different extraction methods for furanic compounds, including data that can be considered indicative for this compound. It is important to note that specific performance metrics can vary significantly based on the food matrix, analyte concentration, and specific instrumental setup.

Extraction Method Typical Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Key Disadvantages References
HS-SPME 90 - 1100.056 - 0.23 ng/mL0.14 - 0.76 ng/mLSolvent-free, high sensitivity, automation-friendly.Fiber fragility, matrix effects can be significant.[2][5]
Soxhlet Extraction >95 (for lipids)Dependent on subsequent analysisDependent on subsequent analysisExhaustive extraction, well-established.Time-consuming, large solvent consumption, potential thermal degradation.[6][15]
Ultrasound-Assisted Extraction (UAE) Not specified for this compoundNot specified for this compoundNot specified for this compoundRapid, reduced solvent consumption, improved extraction efficiency.Potential for analyte degradation at high power, matrix-dependent efficiency.[9][10]
Microwave-Assisted Extraction (MAE) Not specified for this compoundNot specified for this compoundNot specified for this compoundVery rapid, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for localized overheating.[11][12]
Solvent-Assisted Flavor Evaporation (SAFE) >90 (for volatiles)Dependent on initial extractionDependent on initial extractionGentle, minimizes artifact formation.Requires prior solvent extraction, specialized glassware.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific food matrices and analytical instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Coffee

This protocol is adapted from methods used for the analysis of furanic compounds in coffee.[1][2]

  • Sample Preparation: Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated 2-acetylfuran).

  • Equilibration: Seal the vial and incubate at 60°C for 20 minutes to allow the analytes to partition into the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption and Analysis: Immediately desorb the fiber in the gas chromatograph (GC) inlet at 250°C for 5 minutes for subsequent analysis by mass spectrometry (MS).

Soxhlet Extraction Protocol for Baked Goods

This protocol is a general procedure for the extraction of organic compounds from solid food matrices.[6][15]

  • Sample Preparation: Weigh approximately 5 g of the homogenized and dried food sample into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble into the Soxhlet extractor. Add 200 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a round-bottom flask.

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, ensuring a siphon rate of 4-6 cycles per hour.

  • Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to a final volume of 1 mL.

  • Analysis: The concentrated extract is then ready for analysis by GC-MS.

Ultrasound-Assisted Extraction (UAE) Protocol for Fruit Juice

This protocol is based on general UAE procedures for bioactive compounds from fruit matrices.[10]

  • Sample Preparation: Mix 10 mL of fruit juice with 20 mL of a suitable solvent (e.g., methanol) in a 50 mL centrifuge tube.

  • Ultrasonication: Place the tube in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for 20 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature below 40°C using a cooling bath.

  • Separation: Centrifuge the mixture at 5000 rpm for 15 minutes.

  • Extraction: Decant the supernatant. Repeat the extraction process on the residue with an additional 20 mL of the solvent.

  • Final Extract: Combine the supernatants and concentrate them under a stream of nitrogen before analysis.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the extraction and analysis of this compound from food samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Food_Sample Food Sample (e.g., Coffee, Bread) Homogenization Homogenization/Grinding Food_Sample->Homogenization Weighing Weighing Homogenization->Weighing HS_SPME HS-SPME Weighing->HS_SPME Volatiles Soxhlet Soxhlet Extraction Weighing->Soxhlet Solid-Liquid UAE Ultrasound-Assisted Extraction Weighing->UAE Solid-Liquid MAE Microwave-Assisted Extraction Weighing->MAE Solid-Liquid GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Soxhlet->GC_MS Concentrated Extract UAE->GC_MS Concentrated Extract MAE->GC_MS Concentrated Extract Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: General workflow for the extraction and analysis of this compound.

Logical_Relationship Start Selection of Extraction Method Matrix Food Matrix (Solid, Liquid, Semi-solid) Start->Matrix Analyte_Props Analyte Properties (Volatility, Thermal Stability) Start->Analyte_Props Lab_Resources Laboratory Resources (Equipment, Solvents, Time) Start->Lab_Resources Method_Choice Chosen Extraction Method Matrix->Method_Choice Analyte_Props->Method_Choice Lab_Resources->Method_Choice HS_SPME HS-SPME Method_Choice->HS_SPME High Volatility, Solvent-free desired Solvent_Extraction Solvent Extraction (Soxhlet, UAE, MAE) Method_Choice->Solvent_Extraction Lower Volatility, Exhaustive Extraction

Caption: Decision tree for selecting an appropriate extraction method.

References

Unraveling the Formation of 2-Acetyl-5-methylfuran: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proposed formation pathways of 2-Acetyl-5-methylfuran, a significant flavor and fragrance compound, by summarizing key findings from isotopic labeling studies. Experimental data is presented to support the mechanistic insights, and detailed protocols are provided for researchers seeking to conduct similar investigations.

Executive Summary

Isotopic labeling studies have been instrumental in elucidating the complex formation pathways of furan (B31954) derivatives during thermal food processing, such as the Maillard reaction. For this compound, a compound structurally similar to other flavor-active furans, evidence points towards its formation from 6-deoxyhexoses like rhamnose. The key mechanistic question revolves around whether the carbon skeleton of the precursor sugar is incorporated intact or undergoes fragmentation and recombination. This guide synthesizes the available, albeit limited, direct isotopic evidence for this compound and draws parallels from closely related furan compounds to provide a comprehensive overview of its likely formation mechanisms.

Comparative Analysis of Formation Pathways

The formation of furan derivatives during the Maillard reaction is generally understood to proceed through two primary, competing pathways:

  • Intact Carbon Skeleton Pathway: The sugar molecule, after undergoing initial reactions, cyclizes and dehydrates to form the furan ring, largely retaining its original carbon backbone.

  • Fragmentation/Recombination Pathway: The sugar molecule is first broken down into smaller, reactive carbonyl and dicarbonyl fragments (e.g., C2, C3, C4 compounds). These fragments then recombine, often with other reactive intermediates, to construct the furan ring.

While direct quantitative isotopic labeling data for this compound is scarce in publicly available literature, studies on the closely related 2-acetylfuran (B1664036) and other methylfurans provide strong inferential evidence.

Table 1: Comparison of Proposed Formation Pathways for Furan Derivatives Relevant to this compound

Formation PathwayPrecursor(s)Key IntermediatesIsotopic Labeling Evidence (for related compounds)Proposed Relevance to this compound
Intact C6 Skeleton Cyclization 6-Deoxyhexoses (e.g., Rhamnose, Fucose)1-Deoxy-2,3-hexodiuloseStudies on 2-acetylfuran formation from [¹³C₆]-glucose show incorporation of the intact C6 skeleton.[1]High. Rhamnose, a 6-deoxyhexose, is a likely direct precursor, with the C1-C5 of rhamnose forming the furan ring and C6 providing the methyl group. The acetyl group would be formed from C1 and C2.
Recombination of C2 and C4 Fragments Hexoses, Pentoses, Amino AcidsGlycolaldehyde, Acetaldehyde, 2-Oxopropanal (Methylglyoxal)Labeling studies on furan and 2-methylfuran (B129897) show significant contributions from the recombination of C2 and C3 fragments, especially in the presence of amino acids.[2][3]Moderate. This pathway could contribute to the formation pool, particularly in complex food matrices where various sugar degradation products are present. The acetyl group could originate from a C2 fragment.
Recombination of C3 and C3 Fragments Hexoses, Amino AcidsDihydroxyacetone, Glyceraldehyde, PyruvaldehydeIsotopic studies on various Maillard products confirm the formation and reactivity of C3 intermediates.Lower. While possible, this pathway is less directly implicated for the specific structure of this compound compared to the intact cyclization of a 6-deoxyhexose.

Visualizing the Formation Pathways

The following diagrams illustrate the proposed primary formation pathway for this compound from a 6-deoxyhexose and a generalized experimental workflow for isotopic labeling studies.

Proposed Formation Pathway of this compound cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Product Rhamnose L-Rhamnose (6-Deoxy-L-mannose) Amadori Amadori Product Rhamnose->Amadori Maillard Reaction AminoAcid Amino Acid (e.g., Proline) AminoAcid->Amadori Diketone 1-Deoxy-L-fructos-2-ulose Amadori->Diketone Enolization Cyclization Cyclization & Dehydration Diketone->Cyclization AMF This compound Cyclization->AMF

Caption: Proposed Maillard reaction pathway for this compound formation from L-Rhamnose.

Experimental Workflow for Isotopic Labeling Study cluster_prep Sample Preparation cluster_analysis Analysis LabeledPrecursor ¹³C-Labeled Precursor (e.g., [U-¹³C₆]-Rhamnose) Reaction Model Reaction (with Amino Acid) LabeledPrecursor->Reaction UnlabeledPrecursor Unlabeled Precursor (e.g., Rhamnose) UnlabeledPrecursor->Reaction Extraction Solvent Extraction Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Mass Spectra Interpretation (Isotopologue Distribution) GCMS->Data

Caption: A generalized workflow for a ¹³C isotopic labeling study of Maillard reaction products.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound formation.

Protocol 1: Model Maillard Reaction with Isotopic Labeling

This protocol is adapted from studies on related furan formation.

Objective: To generate this compound from a labeled precursor in a controlled Maillard reaction system.

Materials:

  • [U-¹³C₆]-L-Rhamnose (or other specifically labeled rhamnose)

  • L-Proline (or other amino acid)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactant Preparation: In a glass liner for the reaction vessel, dissolve 1 mmol of [U-¹³C₆]-L-Rhamnose and 1 mmol of L-Proline in 10 mL of phosphate buffer. A parallel experiment with unlabeled L-Rhamnose should be prepared as a control.

  • Reaction: Seal the reactor and heat to 150°C for 60 minutes with stirring.

  • Cooling and Extraction: After the reaction, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract three times with 20 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS according to the parameters in Protocol 2.

Protocol 2: GC-MS Analysis of Labeled Products

Objective: To separate, identify, and determine the isotopic distribution of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Scan Mode: Full scan (m/z 35-350) to identify compounds and selected ion monitoring (SIM) to quantify isotopologue distribution. For this compound (MW: 124.14 g/mol ), monitor key ions and their ¹³C-labeled counterparts.

Data Analysis:

  • Identification: Identify the this compound peak in the chromatogram by comparing its mass spectrum and retention time with an authentic standard.

  • Isotopologue Distribution: For the labeled experiment, extract the mass spectrum of the this compound peak. Determine the relative abundances of the mass isotopologues (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the measured isotopologue distribution for the natural abundance of ¹³C and other isotopes to determine the true extent of label incorporation from the precursor.

Conclusion

The formation of this compound in thermally processed foods is a complex process. Based on isotopic labeling studies of analogous compounds, the primary formation pathway is likely the cyclization of the intact carbon skeleton of 6-deoxyhexoses, such as rhamnose. However, contributions from the recombination of smaller sugar fragments cannot be entirely ruled out, especially in complex food systems. Further research employing specifically labeled precursors is necessary to definitively quantify the contributions of these competing pathways to the overall yield of this compound. The protocols outlined in this guide provide a robust framework for conducting such future investigations.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 2-Acetyl-5-methylfuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Acetyl-5-methylfuran, a key flavor compound and potential process marker, is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound. The selection between these two powerful analytical techniques is contingent on factors such as the sample matrix, required sensitivity, and laboratory instrumentation. This document presents a cross-validation perspective, supported by experimental data from closely related furan (B31954) derivatives, to assist in method selection and implementation.

Data Presentation: A Comparative Summary

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) ≥ 0.998[1]≥ 0.99[2]
Limit of Detection (LOD) ~0.004 - 0.1 µg/mL[1][3]Not explicitly stated for 2-acetylfuran, but generally low ng/g to pg/g range with MS detection
Limit of Quantitation (LOQ) ~0.012 - 0.5 µg/mL[1][3]0.003 - 0.675 ng/g[2][4]
Accuracy (% Recovery) 80.2 - 105%[1][3]76 - 117%[2][4]
Precision (%RSD) < 6% (inter-day)[1]< 16% (intra-day), < 20% (inter-day)[2][4]
Typical Detector Diode Array Detector (DAD) or UV DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
Sample Volatility Requirement Not requiredRequired
Derivatization Not typically requiredNot typically required for this analyte

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is commonly employed.

Sample Preparation:

For liquid samples such as fruit juices, a simple filtration through a 0.45 µm membrane filter may be sufficient before injection.[1] For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like 0.1% acetic acid for better peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typical.[1]

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.[1]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280 nm for similar furan derivatives).[1]

  • Injection Volume: Typically 2 - 20 µL.[1][3]

Gas Chromatography (GC) Protocol

GC, especially when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

Due to the volatility of the analyte, headspace (HS) or headspace solid-phase microextraction (HS-SPME) is the preferred sample introduction technique to minimize matrix effects and concentrate the analyte. For food samples, this often involves homogenizing the sample, adding a salt solution (e.g., saturated NaCl) to increase the volatility of the analyte, and then equilibrating at a controlled temperature (e.g., 35°C) before sampling the headspace with an SPME fiber.[2][4]

Chromatographic Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer (MS) or a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is frequently used.[2][4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2][4]

  • Injection Mode: Splitless or split mode, depending on the sample concentration. For SPME, a splitless injection is common.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a low temperature (e.g., 32°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C).[2][4]

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and GC methods for the analysis of this compound.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_validation Method Validation & Comparison Sample Test Sample Prep_HPLC Filtration / SPE Sample->Prep_HPLC Prep_GC Headspace-SPME Sample->Prep_GC HPLC HPLC-UV/DAD System Prep_HPLC->HPLC GC GC-MS System Prep_GC->GC HPLC_Data HPLC Chromatogram HPLC->HPLC_Data Linearity Linearity HPLC_Data->Linearity Accuracy Accuracy HPLC_Data->Accuracy Precision Precision HPLC_Data->Precision LOD_LOQ LOD / LOQ HPLC_Data->LOD_LOQ GC_Data GC-MS Chromatogram GC->GC_Data GC_Data->Linearity GC_Data->Accuracy GC_Data->Precision GC_Data->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Decision Logic for Method Selection start Start: Analyze this compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes sensitivity->matrix No volatility Concern about Analyte Degradation at High Temperatures? matrix->volatility No gcms Use GC-MS matrix->gcms Yes volatility->gcms No hplc Use HPLC volatility->hplc Yes

Caption: Decision Tree for Selecting an Analytical Method.

References

A Comparative Analysis of the Sensory Profiles of Furan-Based Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Furan-based compounds are a pivotal class of volatile organic compounds that significantly influence the flavor and aroma profiles of a vast array of foods and beverages. Their characteristic scents, ranging from sweet and fruity to caramel-like and savory, are integral to the sensory experience of products such as coffee, strawberries, and baked goods.[1] This guide provides a comparative study of the sensory profiles of key furan-based flavor compounds, supported by quantitative data and detailed experimental methodologies.

Comparative Sensory Profiles of Furan-Based Compounds

The sensory characteristics of furan (B31954) derivatives are diverse and dependent on their specific chemical structures. The following table summarizes the sensory profiles of several common furan-based flavor compounds, including their odor descriptions and, where available, their odor activity values (OAVs) or flavor dilution (FD) factors, which indicate their potency.

Compound NameChemical StructureOdor DescriptionOdor Threshold (in water)Flavor Dilution (FD) Factor/Odor Activity Value (OAV)References
Furan C4H4OEthereal, chloroform-likeNot widely reported for flavor applicationsNot typically a major flavor contributor on its own[1]
2-Methylfuran C5H6OChocolate, coffee, nutty20 ppbOAV > 1 in roasted coffee
2,5-Dimethylfuran C6H8OCaramel, coffee, nutty1.5 ppbOAV > 1 in roasted coffee
Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) C6H8O3Sweet, fruity, caramel-like, strawberry-like0.04 ppbHigh FD factor in strawberries and pineapple[2][3][4]
Sotolone (4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one) C6H8O3Seasoning-like, curry, maple syrup0.002 ppbHigh FD factor in fenugreek and some aged wines[5]
2-Furfurylthiol C5H6OSRoasted coffee, smoky0.005 pptHigh FD factor in coffee[6]
2-Methyl-3-furanthiol C5H6OSMeaty, savory, beef-broth like0.01 pptHigh FD factor in cooked meat[7]

Experimental Protocols

The characterization of flavor compounds is primarily achieved through a combination of analytical separation techniques and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique in this field.[8][9][10]

Gas Chromatography-Olfactometry (GC-O) for Sensory Profile Analysis

Objective: To separate volatile compounds from a sample and identify which of these compounds are odor-active, while also characterizing their scent.

Methodology:

  • Sample Preparation and Extraction:

    • Volatile compounds are extracted from the sample matrix using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). The choice of method depends on the food matrix and the volatility of the target compounds.[11]

  • Gas Chromatographic Separation:

    • The extracted volatile compounds are injected into a gas chromatograph (GC).

    • The GC column (e.g., a polar column like TG-WAX or a non-polar one like DB-5, depending on the analytes) separates the compounds based on their boiling points and chemical properties.[12]

    • A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

  • Olfactometric Detection:

    • At the end of the GC column, the effluent is split into two streams. One stream goes to a chemical detector (like a mass spectrometer for identification), and the other goes to a sniffing port.[8][10]

    • A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

Aroma Extract Dilution Analysis (AEDA)

Objective: To determine the relative potency of odor-active compounds in a sample.[12][13][14]

Methodology:

  • Serial Dilution:

    • The initial aroma extract is serially diluted with a solvent (e.g., in a 1:1 or 1:3 ratio).[12][13]

  • GC-O Analysis of Dilutions:

    • Each dilution is analyzed by GC-O.[13]

    • The assessor notes at which dilution an odor is no longer detectable.

  • Determination of Flavor Dilution (FD) Factor:

    • The FD factor is the highest dilution at which an odorant is still perceivable. A higher FD factor indicates a more potent odorant.[15]

Visualizations

Experimental Workflow for Sensory Profile Analysis

G Experimental Workflow for Furan-Based Flavor Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental and Sensory Analysis cluster_data Data Interpretation Sample Food/Beverage Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Split Effluent Splitting GC->Split MS Mass Spectrometry (MS) Identification Split->MS Sniff Olfactometry (Sniffing Port) Split->Sniff Results Sensory Profile (Odor Description, FD Factor) MS->Results Compound ID Sniff->Results Odor Data

Caption: Workflow for the analysis of furan-based flavor compounds.

Signaling Pathway for Furan-Based Flavor Perception

G Olfactory Signaling Pathway for Furan Perception cluster_receptor Olfactory Sensory Neuron cluster_transduction Signal Transduction cluster_response Neuronal Response Furan Furan Compound (Odorant) OR Olfactory Receptor (e.g., OR5M3 for Furaneol) Furan->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺/Na⁺ Influx Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb in Brain Action_Potential->Brain

References

Safety Operating Guide

Safe Disposal of 2-Acetyl-5-methylfuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 2-Acetyl-5-methylfuran, tailored for laboratory and research professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be familiar with the inherent hazards of this compound. This compound is classified as harmful if swallowed and is a combustible liquid[1][2].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage:

PropertyValue
CAS Number 1193-79-9
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol [3]
Appearance Light yellow to brown clear liquid
Density 1.066 g/mL at 25 °C[1]
Boiling Point 100-101 °C at 25 mmHg[1]
Flash Point 80 °C (176 °F) - closed cup[1]
Hazard Class Acute Toxicity 4 (Oral)[1]
Storage Class 10 - Combustible liquids[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental release and adheres to regulatory requirements.

Step 1: Waste Identification and Segregation

  • Clearly label all waste containers containing this compound with its name and associated hazards.

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong bases[4].

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Eliminate Ignition Sources: Remove all open flames, sparks, and hot surfaces from the immediate vicinity[4][5].

  • Containment: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill[4].

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal[4].

  • Decontamination: Clean the spill area thoroughly with soap and water.

Step 3: Final Disposal

  • Approved Waste Disposal Facility: The final disposal of this compound waste must be carried out by an approved and licensed waste disposal company[2][4][5].

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations[6].

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or into the sanitary sewer system[4][6].

    • DO NOT allow the material to contaminate ground or surface water[4].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste Identify and Label Waste start->identify_waste is_spill Is it a Spill? identify_waste->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain with Absorbent 4. Collect in Sealed Container is_spill->spill_procedure Yes containerize_waste Store in a Suitable, Closed Container is_spill->containerize_waste No spill_procedure->containerize_waste check_incompatibles Segregate from Incompatible Materials (Strong Oxidizers/Bases) containerize_waste->check_incompatibles storage Store in a Cool, Dry, Well-Ventilated Area check_incompatibles->storage disposal_vendor Arrange for Pickup by an Approved Waste Disposal Vendor storage->disposal_vendor end End: Proper Disposal Complete disposal_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Acetyl-5-methylfuran in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and mitigate risks. The following table summarizes the required PPE for handling this chemical.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.To protect eyes from splashes and vapors.
Body Protection A flame-retardant lab coat, fully buttoned.To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of harmful vapors.

Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound:

2.1. Preparation and Precautionary Measures

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred location.[2]

  • Gather all necessary PPE and spill control materials.

  • Remove Ignition Sources: Ensure the work area is free of open flames, hot plates, and other potential ignition sources.[1]

2.2. Chemical Handling

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use a funnel for transferring between containers.

  • Heating: Do not heat this compound with an open flame. Use a water bath, heating mantle, or other controlled heating source.

  • Avoid Inhalation and Contact: Do not breathe in vapors and avoid contact with skin and eyes.

2.3. Post-Handling

  • Securely Seal Containers: Tightly close all containers of this compound immediately after use.

  • Clean Work Area: Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Wash Hands: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

Storage and Segregation

Proper storage is critical to prevent accidents and maintain the chemical's integrity.

Storage Parameter Guideline
Location Store in a cool, dry, and well-ventilated area.
Ignition Sources Keep away from heat, sparks, and open flames.
Incompatible Materials Segregate from strong oxidizing agents, strong bases, and strong reducing agents.
Container Keep in a tightly sealed, properly labeled container.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Collection

  • Collect all waste (including contaminated materials like gloves and absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed. Specifically, do not mix with incompatible materials such as strong oxidizing agents.

5.2. Waste Disposal Procedure

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Incineration is a common disposal method for flammable organic waste.[3]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound:

Property Value Reference
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
Appearance Clear to light yellow liquid[4]
Boiling Point 100-101 °C at 25 mmHg[5]
Density 1.066 g/mL at 25 °C[4]
Flash Point 71 °C (159.8 °F)
Solubility Slightly soluble in water[4]

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Gather PPE & Spill Kit prep2->prep3 prep4 Remove Ignition Sources prep3->prep4 handle1 Dispense Chemical Carefully prep4->handle1 handle2 Controlled Heating (No Open Flames) handle1->handle2 handle3 Avoid Contact & Inhalation handle2->handle3 post1 Securely Seal Containers handle3->post1 post2 Clean Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Waste Container post3->disp1 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Acetyl-5-methylfuran
Reactant of Route 2
Reactant of Route 2
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